GSK2850163
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(5R)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29Cl2N3O/c1-18-3-5-19(6-4-18)14-27-23(30)29-11-2-9-24(17-29)10-12-28(16-24)15-20-7-8-21(25)22(26)13-20/h3-8,13H,2,9-12,14-17H2,1H3,(H,27,30)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDASBFQKMHSSJ-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCC[C@@]3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK2850163 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Belantamab Mafodotin (GSK2857916)
Introduction
Belantamab mafodotin (formerly GSK2857916, marketed as Blenrep) is a first-in-class antibody-drug conjugate (ADC) that provides a targeted therapeutic option for relapsed or refractory multiple myeloma.[1][2] It is designed to selectively deliver a potent cytotoxic agent to tumor cells expressing B-cell maturation antigen (BCMA), a protein highly prevalent on malignant plasma cells.[3][4] This guide provides a detailed examination of the molecular and cellular mechanisms that underpin the therapeutic activity of belantamab mafodotin, intended for researchers, scientists, and drug development professionals.
Note: The user's query specified GSK2850163, which is an inhibitor of IRE1α.[5][6] However, the detailed requirements for an in-depth guide on an ADC align with the extensive research and clinical data available for GSK2857916 (belantamab mafodotin). It is presumed the user intended to inquire about the latter, a prominent ADC in oncology.
Core Components and Structure
Belantamab mafodotin is a complex biologic composed of three key components engineered to work in concert:
-
Afucosylated, Humanized Monoclonal Antibody (mAb): A humanized immunoglobulin G1 (IgG1) monoclonal antibody that specifically targets BCMA (also known as TNFRSF17 or CD269).[4][7] The antibody's Fc region is afucosylated—meaning it lacks fucose sugar units—a modification that significantly enhances its binding affinity to FcγRIIIa receptors on immune effector cells.[2][3][8]
-
Cytotoxic Payload: The microtubule-disrupting agent, monomethyl auristatin F (MMAF).[3][9] MMAF is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]
-
Protease-Resistant Linker: A non-cleavable maleimidocaproyl (mc) linker that covalently attaches the MMAF payload to the monoclonal antibody.[3][7] This stable linker is designed to remain intact in the systemic circulation, minimizing off-target toxicity, and only release the payload after internalization into the target cell.[11]
The final ADC has a drug-to-antibody ratio (DAR) of approximately 4, meaning each antibody molecule carries an average of four MMAF payloads.[7]
Multifaceted Mechanism of Action
The efficacy of belantamab mafodotin stems from a dual mechanism that combines direct, targeted cytotoxicity with immune-mediated tumor cell killing.[12]
Targeted Cytotoxicity via Payload Delivery
The primary mechanism involves the targeted delivery of MMAF to BCMA-expressing multiple myeloma cells.
-
Binding and Internalization: The ADC circulates in the bloodstream until the antibody moiety recognizes and binds to BCMA on the surface of myeloma cells.[3][13] This binding event triggers receptor-mediated endocytosis, whereby the entire ADC-BCMA complex is internalized into the cell.[3]
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the complex is trafficked to the lysosomes. The acidic environment and proteolytic enzymes within the lysosome degrade the antibody component, releasing the active cytotoxic payload, cys-mcMMAF.[3][11]
-
Microtubule Disruption and Apoptosis: The released MMAF binds to tubulin, disrupting the dynamics of microtubule polymerization.[3][13] This interference with the cytoskeleton leads to an arrest of the cell cycle at the G2/M phase and subsequently induces programmed cell death (apoptosis) through a caspase-3 dependent pathway.[3][4][14]
Immune-Mediated Effector Functions
The afucosylated Fc domain of the belantamab antibody actively engages the patient's immune system to attack the tumor cells.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The absence of fucose on the Fc region enhances its binding to FcγRIIIa receptors expressed on the surface of immune effector cells, most notably Natural Killer (NK) cells.[2][8] This enhanced binding leads to a more potent ADCC response, where NK cells release cytotoxic granules (perforin and granzymes) that lyse the targeted myeloma cells.[4][10]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): The ADC-coated myeloma cells are also more readily recognized and engulfed by macrophages through a process known as ADCP.[4][8] This not only eliminates tumor cells but also facilitates the processing and presentation of tumor antigens.
-
Immunogenic Cell Death (ICD): The cellular stress and apoptotic process induced by MMAF is immunogenic.[12][15][16] It is characterized by the release of danger-associated molecular patterns (DAMPs), such as the surface exposure of calreticulin (B1178941) and the secretion of high-mobility group box 1 (HMGB1).[17][18] These signals act as an "eat me" signal to dendritic cells (DCs), promoting their maturation and activation.[12][15] Activated DCs can then present tumor antigens to T cells, potentially leading to the development of a durable, adaptive anti-tumor immune response.[17]
Disruption of BCMA Signaling
Beyond payload delivery and immune engagement, the binding of the antibody to BCMA can also interfere with the natural signaling pathways that promote myeloma cell survival. BCMA's natural ligands, BAFF (B-cell activating factor) and APRIL (a proliferation-inducing ligand), support plasma cell survival through pathways like NF-kB and MAPK.[4] Belantamab mafodotin's binding to BCMA can block these interactions, further contributing to apoptosis.[3][4]
Quantitative Data
| Parameter | Value | Source |
| Binding Affinity (Kd) | ~1 nM | [19] |
| Drug-to-Antibody Ratio (DAR) | ~4 | [7] |
| Recommended Dose | 2.5 mg/kg | [8] |
| Cell Cycle Arrest Phase | G2/M | [3][14] |
Experimental Protocols
The elucidation of belantamab mafodotin's mechanism of action relies on a variety of established in vitro and in vivo assays.
BCMA Binding and Internalization Assay
-
Methodology: Flow cytometry is used to confirm the binding of belantamab mafodotin to BCMA-positive multiple myeloma cell lines (e.g., NCI-H929). To visualize internalization, fluorescently labeled belantamab mafodotin is incubated with cells, and its localization is tracked over time using confocal microscopy or imaging flow cytometry.
-
Purpose: To confirm target engagement and subsequent cellular uptake of the ADC.
Cytotoxicity and Cell Cycle Analysis
-
Methodology: Myeloma cell lines are treated with varying concentrations of belantamab mafodotin for a set period (e.g., 72-96 hours). Cell viability is measured using assays such as CellTiter-Glo®, which quantifies ATP levels. For cell cycle analysis, treated cells are fixed, stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry to determine the proportion of cells in G0/G1, S, and G2/M phases.
-
Purpose: To quantify the cytotoxic potency (IC50) of the ADC and confirm its mechanism of inducing G2/M arrest.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
-
Methodology: BCMA-expressing target myeloma cells are co-cultured with isolated human NK cells (effector cells) at various effector-to-target ratios in the presence of belantamab mafodotin or a control antibody. Cell lysis is typically measured by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged target cells.
-
Purpose: To measure the ability of the afucosylated antibody component to mediate NK cell-driven killing of tumor cells.
Immunogenic Cell Death (ICD) Marker Analysis
-
Methodology:
-
Calreticulin Exposure: Treated myeloma cells are stained with an anti-calreticulin antibody without permeabilizing the cell membrane and analyzed by flow cytometry. An increase in surface fluorescence indicates translocation of calreticulin.
-
HMGB1 Release: The supernatant from treated cell cultures is collected, and the concentration of secreted HMGB1 is quantified using an ELISA kit.
-
-
Purpose: To determine if the cell death induced by the ADC exhibits the key hallmarks of immunogenic cell death.[18]
Visualizations
Caption: Overview of the multi-faceted mechanism of action of belantamab mafodotin.
Caption: Workflow of ADC internalization, payload release, and cytotoxic effect.
Caption: Immune-mediated killing via ADCC and ADCP pathways.
References
- 1. Belantamab mafodotin - Wikipedia [en.wikipedia.org]
- 2. Belantamab Mafodotin to Treat Multiple Myeloma: A Comprehensive Review of Disease, Drug Efficacy and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Belantamab mafodotin | BroadPharm [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. What is Belantamab mafodotin used for? [synapse.patsnap.com]
- 10. Facebook [cancer.gov]
- 11. Belantamab Mafodotin (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Belantamab Mafodotin (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. medrxiv.org [medrxiv.org]
- 18. adcreview.com [adcreview.com]
- 19. medchemexpress.com [medchemexpress.com]
GSK2850163 and the IRE1α Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2850163 is a potent and selective small molecule inhibitor of Inositol-requiring enzyme 1 alpha (IRE1α), a critical sensor and transducer of the Unfolded Protein Response (UPR). The UPR is a fundamental cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α, possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain, is a key mediator of this pathway.[1] By targeting IRE1α, this compound serves as a valuable tool for investigating the complexities of ER stress signaling and holds potential as a therapeutic agent in diseases characterized by UPR activation, such as cancer.[2][3] This guide provides an in-depth overview of the IRE1α signaling pathway, the mechanism of action of this compound, quantitative data on its activity, and detailed experimental protocols for its study.
The IRE1α Signaling Pathway
Under conditions of ER stress, IRE1α is activated through a process of dimerization and trans-autophosphorylation.[4][5] This activation unmasks its RNase activity, which initiates two primary downstream signaling cascades:
-
XBP1 mRNA Splicing: The most well-characterized function of activated IRE1α is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA.[6] IRE1α excises a 26-nucleotide intron from the XBP1 transcript, leading to a translational frameshift that produces the active transcription factor, XBP1s.[6][7] XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and ER expansion, thereby helping to restore proteostasis.[6][7]
-
Regulated IRE1-Dependent Decay (RIDD): Activated IRE1α can also cleave other mRNAs and microRNAs located at the ER membrane, a process known as RIDD.[4] This leads to a reduction in the protein load entering the ER.
-
JNK Pathway Activation: IRE1α can recruit TNF receptor-associated factor 2 (TRAF2), leading to the activation of the c-Jun N-terminal kinase (JNK) pathway, which can contribute to apoptosis under conditions of prolonged or severe ER stress.[8][9]
The balance between these pro-survival and pro-apoptotic signals often determines the cell's fate in response to ER stress.[8]
This compound: Mechanism of Action
This compound is a novel allosteric inhibitor that uniquely targets the kinase domain of IRE1α.[10] By binding to the ATP-binding pocket, it inhibits the autophosphorylation of IRE1α.[11][12] This kinase inhibition, in turn, prevents the conformational changes required for the activation of its RNase domain.[10] Consequently, this compound effectively blocks both the unconventional splicing of XBP1 mRNA and RIDD activity.[10][11] This leads to a dose-dependent reduction in the levels of the active XBP1s transcription factor.[11][13]
Quantitative Data Presentation
The potency and selectivity of this compound have been characterized in various assays. The following tables summarize key quantitative data for this compound and provide a comparison with other known IRE1α inhibitors.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
|---|---|---|
| On-Target Potency | ||
| IRE1α Kinase Activity IC50 | 20 nM | [11][13][14] |
| IRE1α RNase Activity IC50 | 200 nM | [11][13][14] |
| Off-Target Potency | ||
| Ron Kinase IC50 | 4.4 µM | [11][15] |
| FGFR1 V561M IC50 | 17 µM |[11][15] |
Table 2: Comparative Inhibitory Activity against IRE1α
| Compound | Target | IC50 (Kinase Activity) | IC50 (RNase Activity) | Cell Line/System | Reference(s) |
|---|---|---|---|---|---|
| This compound | IRE1α | 20 nM | 200 nM | Recombinant Human IRE1α | [10][11] |
| KIRA6 | IRE1α | - | 19.7 µM | In vitro assay | [10] |
| AMG-18 | IRE1α | - | 2.33 µM | In vitro assay | [10] |
| Sunitinib | IRE1α, VEGFR, etc. | Dose-dependent | 17 µM | In vitro assay |[10] |
Experimental Protocols
To facilitate reproducible research, detailed protocols for key experiments are provided below.
Protocol 1: Cell Viability Assay (WST-1 Method)
This assay determines the effect of this compound on cell viability and is used to calculate the half-maximal inhibitory concentration (IC50).
-
Materials:
-
96-well cell culture plates
-
WST-1 reagent
-
Appropriate cell culture medium
-
This compound (dissolved in DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A vehicle control (e.g., DMSO) should be included.[10]
-
Treatment: Remove the overnight culture medium and replace it with 100 µL of medium containing the various concentrations of this compound or vehicle control.[10]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[10]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.[10]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results using a sigmoidal dose-response formula to determine the IC50 value.[10][16]
-
Protocol 2: Western Blot for p-IRE1α and XBP1s
This protocol is used to qualitatively and quantitatively assess the inhibition of IRE1α phosphorylation and the subsequent reduction in XBP1s protein levels.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-p-IRE1α (Ser724), anti-XBP1s, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Transfer: Resolve 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-XBP1s) overnight at 4°C.[10] Wash with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[10] Densitometry analysis can be performed to quantify relative protein levels.[10]
-
Protocol 3: RT-PCR for XBP1 Splicing
This protocol directly measures the RNase activity of IRE1α by assessing the ratio of spliced (XBP1s) to unspliced (XBP1u) mRNA.
-
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
PCR amplification reagents
-
Primers flanking the 26-nucleotide intron of XBP1
-
Agarose (B213101) gel electrophoresis equipment
-
-
Procedure:
-
Cell Treatment: Treat cells with an ER stress inducer (e.g., tunicamycin (B1663573) at 2.5 µg/mL) with or without this compound for a specified time (e.g., 4-16 hours).[15]
-
RNA Extraction: Isolate total RNA from treated cells using a commercial kit.[17]
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[17]
-
PCR Amplification: Amplify the XBP1 cDNA using primers that flank the splice site.[18]
-
Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands of different sizes.[17][18] A reduction in the intensity of the XBP1s band in the presence of this compound indicates successful inhibition.[18]
-
Conclusion
This compound is a highly potent and selective inhibitor of the IRE1α kinase and RNase activities.[11] Its well-characterized mechanism of action and the availability of robust experimental protocols make it an indispensable chemical probe for elucidating the role of the IRE1α signaling pathway in health and disease. The quantitative data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to investigate or target this critical cellular stress response pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - tcsc0039356 - Taiclone [taiclone.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Role of GSK2850163 (Belantamab Mafodotin) in the Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2850163, also known as belantamab mafodotin, is an antibody-drug conjugate (ADC) that has shown significant therapeutic potential in the treatment of relapsed or refractory multiple myeloma.[1] Its mechanism of action involves targeting the B-cell maturation antigen (BCMA) on the surface of myeloma cells, leading to the internalization of the ADC and the release of its cytotoxic payload, monomethyl auristatin F (MMAF).[1] MMAF disrupts microtubule dynamics, inducing cell cycle arrest and apoptosis.[1] Emerging evidence indicates that a key component of belantamab mafodotin's anti-cancer activity involves the induction of immunogenic cell death (ICD) through the activation of the endoplasmic reticulum (ER) stress response, a critical cellular process also known as the unfolded protein response (UPR).
This technical guide provides an in-depth exploration of the role of this compound in modulating the UPR, with a focus on the available data, experimental methodologies, and the underlying signaling pathways.
The Unfolded Protein Response (UPR)
The UPR is a highly conserved cellular signaling network that is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum, a condition referred to as ER stress. The UPR aims to restore ER homeostasis by:
-
Attenuating global protein translation to reduce the influx of new proteins into the ER.
-
Increasing the expression of chaperone proteins to enhance protein folding capacity.
-
Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.
In mammalian cells, the UPR is orchestrated by three main ER transmembrane sensor proteins:
-
PKR-like ER kinase (PERK)
-
Inositol-requiring enzyme 1α (IRE1α)
-
Activating transcription factor 6 (ATF6)
Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78). Upon ER stress, BiP dissociates from the sensors, leading to their activation and the initiation of downstream signaling cascades.
Caption: General overview of the three branches of the Unfolded Protein Response (UPR).
This compound and the PERK Pathway
Current research has established a direct link between this compound treatment and the activation of the PERK branch of the UPR. The cytotoxic payload, MMAF, by disrupting microtubule function, induces a state of cellular stress that culminates in ER stress. This, in turn, leads to the phosphorylation and activation of PERK and its downstream substrate, the eukaryotic translation initiation factor 2α (eIF2α).
Quantitative Data
| Cell Line | Treatment | Analyte | Method | Result | Reference |
| NCI-H929 | GSK2857916 | p-PERK | Western Blot | Dose-dependent increase | [1] |
| NCI-H929 | GSK2857916 | p-eIF2α | Western Blot | Dose-dependent increase | [1] |
Signaling Pathway
The activation of the PERK pathway by this compound is a critical step in the induction of immunogenic cell death. Phosphorylation of eIF2α leads to the translational upregulation of Activating Transcription Factor 4 (ATF4), which in turn promotes the expression of the pro-apoptotic transcription factor CHOP. This signaling cascade is also linked to the cell surface exposure of calreticulin, a key "eat-me" signal for the immune system.
Caption: this compound-induced activation of the PERK pathway leading to immunogenic cell death.
Experimental Protocol: Western Blot for PERK and eIF2α Phosphorylation
This protocol is adapted from the methodology described in the study by Montes de Oca et al. (2021).[1]
1. Cell Lysis:
-
Treat NCI-H929 multiple myeloma cells with the desired concentrations of this compound for the specified duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using Cell Lysis Buffer (e.g., Cell Signaling Technology; catalog No. 9803) supplemented with a protease inhibitor cocktail (e.g., Roche; catalog No. 11873580001).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
3. Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Phospho-PERK (e.g., Abcam; catalog No. ab192591; 1:1,000)
-
Total PERK (e.g., R&D Systems; catalog No. AF3999; 1:200)
-
Phospho-eIF2α (e.g., Cell Signaling Technology; catalog No. 3398S; 1:1,000)
-
Total eIF2α (e.g., Cell Signaling Technology; catalog No. 2103S; 1:1,000)
-
Loading control: GAPDH (e.g., Bethyl Laboratories; catalog No. A300-641A; 1:10,000)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensities using appropriate software and normalize to the loading control and total protein levels.
Caption: Experimental workflow for Western blot analysis of UPR protein phosphorylation.
This compound and the IRE1α and ATF6 Pathways
Currently, there is a lack of direct evidence in the published literature specifically investigating the effect of this compound or its cytotoxic payload, MMAF, on the IRE1α and ATF6 branches of the unfolded protein response.
-
IRE1α Pathway: The activation of IRE1α is typically assessed by its autophosphorylation and the subsequent unconventional splicing of X-box binding protein 1 (XBP1) mRNA. To date, no studies have reported on the modulation of XBP1 splicing in response to belantamab mafodotin treatment.
-
ATF6 Pathway: Activation of ATF6 involves its translocation from the ER to the Golgi apparatus, where it is cleaved to release a transcriptionally active fragment. There is no available data to suggest that this compound directly influences this process.
The absence of data on the IRE1α and ATF6 pathways represents a knowledge gap and an opportunity for future research to provide a more complete understanding of the interplay between belantamab mafodotin and the entire UPR network.
Conclusion and Future Directions
The available evidence strongly indicates that this compound (belantamab mafodotin) induces ER stress in multiple myeloma cells, leading to the activation of the PERK pathway of the unfolded protein response. This activation is a key mechanistic link to the induction of immunogenic cell death, a desirable therapeutic outcome.
However, the role of the IRE1α and ATF6 pathways in the cellular response to belantamab mafodotin remains to be elucidated. Future research should aim to:
-
Investigate the phosphorylation status of IRE1α and the splicing of XBP1 mRNA in multiple myeloma cells treated with this compound.
-
Examine the translocation and cleavage of ATF6 in response to this compound treatment.
-
Explore the potential crosstalk between the PERK pathway and the other UPR branches in the context of belantamab mafodotin's mechanism of action.
A comprehensive understanding of how this compound modulates the entire UPR signaling network will provide valuable insights into its anti-cancer activity and may inform the development of novel combination therapies to enhance its efficacy.
References
GSK2850163 as a Specific Inhibitor of the IRE1α Branch of the Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in the ER environment can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). While the UPR is initially a pro-survival mechanism, prolonged or severe ER stress can lead to apoptosis.
GSK2850163 is a potent and selective small molecule inhibitor that specifically targets the IRE1α pathway, a key transducer of the UPR.[1][2] It is crucial to note that this compound is not a general ER stress inhibitor but focuses on modulating one of the three core branches of the UPR. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound functions as a novel allosteric inhibitor of IRE1α.[1] IRE1α possesses both a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[2] Upon activation by ER stress, IRE1α dimerizes and autophosphorylates, which in turn activates its RNase activity. The primary substrate of the IRE1α RNase is the mRNA of X-box binding protein 1 (XBP1). IRE1α excises a 26-nucleotide intron from XBP1 mRNA, leading to a frameshift that produces the active transcription factor, XBP1s. XBP1s then translocates to the nucleus and upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[1][2]
This compound uniquely targets the kinase domain of IRE1α, which allosterically modulates its RNase activity.[1] By inhibiting the kinase activity, this compound prevents the subsequent RNase-mediated splicing of XBP1 mRNA.[1][3] This disruption of the IRE1α-XBP1 signaling cascade can ultimately lead to apoptosis in cells that are highly dependent on this pathway for survival, such as multiple myeloma cells.[3]
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1][4][5]
| Target | Activity | IC50 | Assay System |
| IRE1α | Kinase Activity | 20 nM | Recombinant Human IRE1α |
| IRE1α | RNase Activity | 200 nM | Recombinant Human IRE1α |
Table 2: Off-Target Kinase Inhibition Profile of this compound [4][5][6]
| Off-Target Kinase | IC50 |
| Ron | 4.4 µM |
| FGFR1 V561M | 17 µM |
Note: The weak inhibition of off-target kinases occurs at significantly higher concentrations than the on-target inhibition of IRE1α, highlighting the selectivity of this compound.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: XBP1 Splicing Analysis by RT-PCR
This protocol is used to determine the extent of XBP1 mRNA splicing, a direct measure of IRE1α RNase activity.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in a 6-well plate and allow them to adhere overnight.
-
Induce ER stress with an appropriate agent (e.g., 2.5 µg/mL tunicamycin or 1 µM thapsigargin) for a predetermined time (e.g., 4-16 hours).[6]
-
Treat cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) or vehicle control (DMSO) for the desired duration.[7]
2. RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[8]
3. PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron of XBP1.
-
Human XBP1 Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Human XBP1 Reverse: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
PCR cycling conditions: 94°C for 3 min, followed by 30-35 cycles of 94°C for 30s, 58-62°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.
4. Gel Electrophoresis:
-
Resolve the PCR products on a 2.5-3% agarose (B213101) gel.[8]
-
The unspliced XBP1 (XBP1u) will appear as a larger band, and the spliced XBP1 (XBP1s) will be a smaller band (26 bp difference).
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
Protocol 2: IRE1α Phosphorylation Analysis by Western Blot
This protocol assesses the phosphorylation status of IRE1α, an indicator of its activation.[9]
1. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Load 20-40 µg of protein per lane on a 6-8% SDS-PAGE gel.[9]
-
Transfer proteins to a PVDF membrane. An extended transfer at 4°C is recommended for the high molecular weight IRE1α (~110 kDa).
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[9]
3. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated IRE1α (e.g., anti-p-IRE1α Ser724) overnight at 4°C.
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total IRE1α and a loading control like β-actin.[9]
-
Quantify the band intensities to determine the level of phosphorylated IRE1α relative to total IRE1α.
Protocol 3: Cell Viability Assay (MTT/WST-1)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[1][10]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[1]
-
Treat cells with serial dilutions of this compound (e.g., 10 nM to 10 µM) and a vehicle control.[7]
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[1]
2. Viability Reagent Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well.[1]
-
Incubate for 1-4 hours at 37°C.
3. Absorbance Measurement:
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.[1]
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value for cell viability.
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model, for example, with multiple myeloma.[3]
1. Cell Preparation and Implantation:
-
Harvest multiple myeloma cells (e.g., 5-10 x 10^6 cells) and resuspend in sterile PBS, optionally with Matrigel.[3]
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NSG mice).[3]
2. Tumor Growth and Treatment Initiation:
-
Monitor mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[3]
3. Drug Administration and Monitoring:
-
Prepare the dosing solution of this compound and vehicle control.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage) at the specified dose and schedule.[3]
-
Measure tumor volume and body weight 2-3 times per week.[3]
4. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be used for further analysis, such as Western blotting for p-IRE1α and XBP1s to confirm target engagement in vivo.[3]
Conclusion
This compound is a highly selective and potent inhibitor of the IRE1α branch of the Unfolded Protein Response. Its specific mechanism of action, involving the allosteric inhibition of IRE1α's RNase activity through targeting its kinase domain, makes it a valuable tool for studying the intricacies of ER stress signaling. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers to investigate the cellular and in vivo effects of this compound. Further research into its therapeutic potential, particularly in cancers highly dependent on the IRE1α pathway like multiple myeloma, is warranted. The use of its inactive S-enantiomer as a negative control is recommended to ensure the specificity of the observed effects.[2] This guide serves as a foundational resource for scientists and drug development professionals working to understand and therapeutically target the UPR in various disease contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 9. Five Tips to Successful Western Blot of phospho-IRE1 alpha (Ser724): Novus Biologicals [novusbio.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GSK2850163: A Technical Guide to a Selective IRE1α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2850163 is a potent and selective inhibitor of inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the unfolded protein response (UPR).[1][2] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3] IRE1α possesses both serine/threonine kinase and endoribonuclease (RNase) activity.[2][3] By inhibiting both of these functions, this compound serves as a critical tool for investigating the therapeutic potential of targeting the UPR in various diseases, including cancer.[4][5] This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of this compound.
Chemical and Physical Properties
This compound is a small molecule inhibitor with the following chemical and physical characteristics.
| Property | Value | Reference |
| CAS Number | 2121989-91-9 | [1] |
| Molecular Formula | C₂₄H₂₉Cl₂N₃O | [1][6] |
| Molecular Weight | 446.41 g/mol | [2][7] |
| IUPAC Name | (R)-2-(3,4-Dichlorobenzyl)-N-(4-methylbenzyl)-2,7-diazaspiro[4.5]decane-7-carboxamide | [2] |
| SMILES String | ClC1=CC(CN(C2)CC[C@]2(CN(C(NCC3=CC=C(C)C=C3)=O)CCC2)C)=CC=C1Cl | [2] |
| InChI Key | YFDASBFQKMHSSJ-XMMPIXPASA-N | [1][2] |
| Appearance | Colorless to light yellow oil | [2] |
| Solubility | Soluble in Ethanol (≥10 mg/ml), Sparingly soluble in DMSO (1-10 mg/ml) | [1] |
Mechanism of Action
This compound is a highly selective inhibitor of IRE1α, targeting both its kinase and RNase functionalities.[2] Under ER stress, IRE1α dimerizes and autophosphorylates, which activates its RNase domain.[4][8] The activated RNase then excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1).[4] This splicing event results in a frameshift, leading to the translation of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates genes involved in protein folding, ER-associated degradation (ERAD), and ER expansion to restore ER homeostasis.[4]
This compound inhibits the kinase activity of IRE1α, which in turn prevents the activation of its RNase domain and the subsequent splicing of XBP1 mRNA.[4][9] This disruption of the IRE1α-XBP1 signaling cascade can lead to apoptosis in cancer cells that are highly dependent on this pathway for survival.[4]
In Vitro Potency and Selectivity
The inhibitory activity of this compound has been quantified against its primary target, IRE1α, as well as other kinases to assess its selectivity.
| Target | IC₅₀ | Assay Type | Reference |
| IRE1α (Kinase) | 20 nM | Biochemical Assay | [2][9] |
| IRE1α (RNase) | 200 nM | Biochemical Assay | [2][9] |
| Ron Kinase | 4.4 µM | Off-target screening | [9] |
| FGFR1 V561M | 17 µM | Off-target screening | [9] |
Signaling Pathway
The following diagram illustrates the unfolded protein response pathway mediated by IRE1α and the inhibitory action of this compound.
Caption: The IRE1α signaling pathway under ER stress and the inhibitory mechanism of this compound.
Experimental Protocols
Western Blotting for Phospho-IRE1α and XBP1s
This protocol is used to confirm the engagement of this compound with its target in vivo or in vitro by measuring the levels of phosphorylated IRE1α and spliced XBP1s.[4][10]
-
Cell/Tissue Lysis: Homogenize tumor tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[4][10]
-
SDS-PAGE and Transfer: Resolve 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IRE1α (Ser724), total IRE1α, and XBP1s overnight at 4°C. A loading control such as β-actin should also be used.[4][10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.[4]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Analysis: Quantify the band intensities to determine the relative levels of IRE1α phosphorylation and XBP1s expression. A reduction in p-IRE1α and XBP1s in this compound-treated samples indicates target engagement.[4]
RT-PCR for XBP1 Splicing
This method is used to qualitatively assess the inhibition of IRE1α RNase activity by observing the reduction in spliced XBP1 mRNA.[10][11]
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit.[10]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[10]
-
PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.[10]
-
Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose (B213101) gel. The unspliced XBP1 (XBP1u) will appear as a larger band, and the spliced XBP1 (XBP1s) will be a smaller band.[10][11] A decrease in the intensity of the XBP1s band relative to the XBP1u band in this compound-treated samples indicates inhibition.[11]
In Vivo Efficacy Assessment in Xenograft Models
This workflow outlines a typical experiment to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.[4]
Caption: A general experimental workflow for in vivo efficacy studies of this compound.
Cell Viability Assay for IC₅₀ Determination
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a specific cancer cell line using a WST-1 assay.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.[5]
-
Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of this compound. Include vehicle-only and no-treatment controls.[5]
-
Incubation: Incubate the plate for 48 to 72 hours, depending on the doubling time of the cell line.[11]
-
Viability Assessment: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[5]
-
Data Acquisition: Gently shake the plate and measure the absorbance at the appropriate wavelength using a microplate reader.[5]
-
IC₅₀ Calculation: Calculate the IC₅₀ value by plotting the absorbance data against the log of the inhibitor concentration and fitting to a dose-response curve.
Caption: Experimental workflow for determining the IC50 of this compound in a cell-based assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound|CAS 2121989-91-9|DC Chemicals [dcchemicals.com]
- 7. biocompare.com [biocompare.com]
- 8. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Effect of Belantamab Mafodotin (GSK2857916) on the Unfolded Protein Response and its Potential Implications for XBP1 Splicing
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the current understanding of the effects of belantamab mafodotin (GSK2857916), a B-cell maturation antigen (BCMA)-targeting antibody-drug conjugate, on the unfolded protein response (UPR) in multiple myeloma. While the primary mechanism of action of belantamab mafodotin involves the delivery of a cytotoxic payload to induce apoptosis, emerging evidence indicates that it also triggers endoplasmic reticulum (ER) stress, a key cellular process in protein-secreting cancer cells. This guide will delve into the established mechanism of belantamab mafodotin, the evidence for its induction of the PERK branch of the UPR, and the potential for crosstalk with the IRE1α-XBP1 signaling pathway, a critical regulator of ER homeostasis and a therapeutic target in multiple myeloma. It is important to note that, to date, there is no direct evidence demonstrating that belantamab mafodotin directly modulates IRE1α activity or XBP1 splicing. This document will clearly distinguish between established findings and potential indirect effects that warrant further investigation.
Introduction to Belantamab Mafodotin (GSK2857916) and the Unfolded Protein Response
Belantamab mafodotin (GSK2857916) is an antibody-drug conjugate (ADC) that has shown significant efficacy in the treatment of relapsed and refractory multiple myeloma. Its mechanism of action relies on the specific targeting of B-cell maturation antigen (BCMA), a protein highly expressed on the surface of malignant plasma cells. Upon binding to BCMA, the ADC is internalized, leading to the release of its cytotoxic payload, monomethyl auristatin F (MMAF). MMAF disrupts microtubule dynamics, ultimately inducing cell cycle arrest and apoptosis.
Multiple myeloma cells are characterized by the high-level production and secretion of monoclonal immunoglobulins, a process that places a significant burden on the endoplasmic reticulum (ER), the primary site of protein folding and modification. To cope with this high protein flux, myeloma cells have a constitutively activated unfolded protein response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. The UPR is orchestrated by three main ER-resident transmembrane proteins: PKR-like ER kinase (PERK), inositol-requiring enzyme 1α (IRE1α), and activating transcription factor 6 (ATF6).
This guide will focus on the interplay between belantamab mafodotin and the UPR, with a particular emphasis on the potential indirect effects on the IRE1α-XBP1 signaling axis.
Known Mechanism of Action of Belantamab Mafodotin (GSK2857916)
The primary anti-myeloma activity of belantamab mafodotin is attributed to its function as a targeted cytotoxic agent. The key steps in its mechanism of action are:
-
BCMA Targeting: The monoclonal antibody component of belantamab mafodotin specifically binds to BCMA on the surface of multiple myeloma cells.
-
Internalization: Following binding, the belantamab mafodotin-BCMA complex is internalized by the cell.
-
Payload Release: Inside the cell, the linker connecting the antibody and the cytotoxic agent is cleaved, releasing monomethyl auristatin F (MMAF).
-
Microtubule Disruption: MMAF, a potent anti-mitotic agent, binds to tubulin and inhibits its polymerization, leading to the disruption of the microtubule network.
-
Apoptosis Induction: The disruption of microtubules results in G2/M phase cell cycle arrest and the induction of apoptosis.
Belantamab Mafodotin (GSK2857916) and Induction of Endoplasmic Reticulum Stress via the PERK Pathway
Recent studies have revealed that the cellular response to belantamab mafodotin extends beyond its direct cytotoxic effects. Treatment of multiple myeloma cells with GSK2857916 has been shown to induce an ER stress response, specifically through the activation of the PERK signaling pathway.
Evidence for PERK Pathway Activation
In a study investigating the immunogenic cell death induced by GSK2857916, treatment of NCI-H929 human multiple myeloma cells with the antibody-drug conjugate led to the phosphorylation of PERK and its downstream substrate, the eukaryotic translation initiation factor 2α (eIF2α). This phosphorylation is a hallmark of PERK activation in response to ER stress.
Quantitative Data on PERK and eIF2α Phosphorylation
The following table summarizes the qualitative findings from the study. Currently, detailed quantitative data on the dose-dependent and time-course effects of belantamab mafodotin on PERK and eIF2α phosphorylation are not publicly available.
| Cell Line | Treatment | Target Protein | Observation | Reference |
| NCI-H929 | GSK2857916 | Phospho-PERK | Increased Phosphorylation | [1] |
| NCI-H929 | GSK2857916 | Phospho-eIF2α | Increased Phosphorylation | [1] |
Table 1: Effect of GSK2857916 on PERK Pathway Activation in Multiple Myeloma Cells
Experimental Protocols
Western Blot Analysis of PERK and eIF2α Phosphorylation
The following is a generalized protocol for assessing the phosphorylation status of PERK and eIF2α in multiple myeloma cells following treatment with belantamab mafodotin. This protocol is based on standard laboratory procedures and should be optimized for specific experimental conditions.
Materials:
-
Multiple myeloma cell line (e.g., NCI-H929)
-
Belantamab mafodotin (GSK2857916)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PERK (Thr980)
-
Rabbit anti-PERK
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Rabbit anti-eIF2α
-
Mouse anti-β-actin or other loading control
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture multiple myeloma cells to the desired density.
-
Treat cells with varying concentrations of belantamab mafodotin or vehicle control for the desired time points.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
Determine protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against phospho-PERK, total PERK, phospho-eIF2α, total eIF2α, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture chemiluminescent signals using an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
-
Potential Crosstalk between PERK and IRE1α-XBP1 Signaling
While there is no direct evidence of belantamab mafodotin affecting the IRE1α-XBP1 pathway, the observed activation of the PERK pathway raises the possibility of indirect effects through pathway crosstalk. The UPR is a highly integrated signaling network, and the activation of one branch can influence the activity of the others.
In the context of multiple myeloma, both the PERK and IRE1α pathways are critical for cell survival and adaptation to ER stress. Crosstalk between these pathways can occur at multiple levels:
-
Transcriptional Regulation: The transcription factor ATF4, which is induced downstream of PERK, can influence the expression of genes that are also regulated by XBP1s, the effector of the IRE1α pathway.
-
Shared Components: Both pathways can modulate the levels of common chaperones and folding enzymes, creating an integrated response to ER stress.
-
Reciprocal Regulation: In some cellular contexts, the activation of one pathway can lead to the attenuation or enhancement of the other. For instance, prolonged PERK activation can lead to a general shutdown of protein synthesis, which might indirectly reduce the load on the ER and thus dampen the activation of IRE1α. Conversely, some studies suggest that PERK inhibition can lead to a compensatory increase in IRE1α signaling.
Conclusion: Known Effects and Future Directions
Currently, there is no direct evidence to suggest that belantamab mafodotin directly modulates the activity of IRE1α or the splicing of its substrate, XBP1 mRNA. However, the induction of ER stress and the known crosstalk between the different branches of the UPR suggest that an indirect effect on the IRE1α-XBP1 axis is plausible.
Further research is warranted to fully elucidate the impact of belantamab mafodotin on the entire UPR network in multiple myeloma. Specifically, future studies should aim to:
-
Investigate the effect of belantamab mafodotin on IRE1α phosphorylation and XBP1 splicing in a dose- and time-dependent manner.
-
Explore the functional consequences of PERK activation by belantamab mafodotin on myeloma cell viability and sensitivity to other therapies.
-
Elucidate the specific mechanisms of crosstalk between the PERK and IRE1α pathways in the context of belantamab mafodotin treatment.
A deeper understanding of the interplay between belantamab mafodotin and the UPR may reveal novel therapeutic strategies and opportunities for combination therapies to improve outcomes for patients with multiple myeloma.
References
Methodological & Application
In Vitro Assay Protocols for GSK2850163, a Selective IRE1α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2850163 is a potent and selective inhibitor of Inositol-Requiring Enzyme 1α (IRE1α), a key sensor and effector of the Unfolded Protein Response (UPR). This document provides detailed application notes and protocols for a suite of in vitro assays to characterize the activity of this compound. The described methods enable the assessment of its inhibitory effects on IRE1α's kinase and endoribonuclease (RNase) activities, its impact on downstream signaling events such as XBP1 mRNA splicing, and its cytotoxic effects on cancer cell lines, particularly those of multiple myeloma origin. The protocols are designed to be comprehensive, providing step-by-step instructions to ensure reproducibility and reliability of experimental results.
Introduction
The Unfolded Protein Response (UPR) is a crucial cellular signaling network activated by endoplasmic reticulum (ER) stress, which arises from an imbalance between the protein folding capacity of the ER and the load of newly synthesized proteins. IRE1α is a primary sensor of ER stress, possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. Upon activation, IRE1α autophosphorylates, leading to the activation of its RNase domain. This RNase activity mediates the unconventional splicing of a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) mRNA is then translated into a potent transcription factor that upregulates genes involved in restoring ER homeostasis.
Dysregulation of the UPR and, specifically, the IRE1α-XBP1 pathway has been implicated in the pathogenesis of various diseases, including cancer. In certain malignancies, such as multiple myeloma, cancer cells exploit the UPR to survive the proteotoxic stress associated with high rates of immunoglobulin production. Consequently, inhibition of the IRE1α pathway presents a promising therapeutic strategy. This compound has emerged as a valuable tool for studying the physiological and pathological roles of IRE1α and as a potential therapeutic agent.
These application notes provide detailed methodologies for the in vitro characterization of this compound, focusing on biochemical and cell-based assays to elucidate its mechanism of action and quantify its potency.
Data Presentation
Table 1: Inhibitory Activity of this compound against IRE1α
| Activity Assessed | IC50 | Assay System |
| Kinase Activity | 20 nM | Recombinant Human IRE1α |
| RNase Activity | 200 nM | Recombinant Human IRE1α |
Table 2: Cytotoxicity of this compound in Multiple Myeloma Cell Lines (Illustrative)
| Cell Line | IC50 (72h treatment) | Assay |
| RPMI-8226 | Data not available | MTT Assay |
| U266 | Data not available | MTT Assay |
| NCI-H929 | Data not available | MTT Assay |
Note: Specific IC50 values for this compound in multiple myeloma cell lines were not publicly available in the searched literature. The table is provided as a template for data presentation.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the general workflow of the described in vitro assays.
Caption: The IRE1α signaling pathway activated by ER stress and inhibited by this compound.
Caption: A generalized workflow for the in vitro characterization of this compound.
Experimental Protocols
In Vitro IRE1α Kinase Assay (Autophosphorylation)
Objective: To determine the inhibitory effect of this compound on the kinase activity of recombinant human IRE1α.
Materials:
-
Recombinant human IRE1α (cytoplasmic domain)
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[1]
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add the recombinant IRE1α enzyme to the Kinase Assay Buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to a final concentration that is approximately the Km for ATP (e.g., 100 µM, this may need optimization).[2]
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
In Vitro IRE1α RNase Assay (Fluorescent Substrate Cleavage)
Objective: To measure the inhibitory effect of this compound on the RNase activity of recombinant human IRE1α.
Materials:
-
Recombinant human IRE1α (cytoplasmic domain)
-
This compound
-
RNase Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100).[3][4]
-
Fluorescently labeled RNA substrate corresponding to the XBP1 mRNA splice site (e.g., 5'-FAM-CAGUCCGCAGCACUG-quencher-3').[4]
-
ATP (to activate the kinase domain, which in turn activates the RNase domain)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in RNase Assay Buffer.
-
In a 96-well plate, add the recombinant IRE1α enzyme to the RNase Assay Buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 30 minutes at room temperature.
-
Activate the IRE1α by adding ATP and incubating for 30 minutes at 30°C.
-
Initiate the RNase reaction by adding the fluorescently labeled RNA substrate.
-
Monitor the increase in fluorescence over time in a fluorescence plate reader (Excitation/Emission wavelengths dependent on the fluorophore, e.g., 495/520 nm for FAM).[4] Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentration.
Cellular Assay: Western Blot for IRE1α Phosphorylation and XBP1s Expression
Objective: To assess the effect of this compound on IRE1α activation and downstream XBP1s protein expression in a cellular context.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, U266, NCI-H929)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Western blotting apparatus and reagents
-
Primary antibodies: anti-p-IRE1α (Ser724), anti-IRE1α, anti-XBP1s, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere (if applicable) or grow to a suitable density.
-
Pre-treat cells with various concentrations of this compound or DMSO for 1 hour.
-
Induce ER stress by adding Tunicamycin (e.g., 2.5 µg/mL) or Thapsigargin (e.g., 300 nM) and incubate for an appropriate time (e.g., 4-8 hours).[3]
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
For IRE1α phosphorylation, separate equal amounts of protein on a Phos-tag™ SDS-PAGE gel to resolve phosphorylated and non-phosphorylated forms.[5][6] For other proteins, use a standard SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-IRE1α, anti-XBP1s) overnight at 4°C with gentle shaking.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Cellular Assay: RT-qPCR for XBP1 mRNA Splicing
Objective: To quantify the inhibition of IRE1α-mediated XBP1 mRNA splicing by this compound.
Materials:
-
Cells and treatment reagents as described in the Western blot protocol.
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green-based qPCR master mix
-
qPCR instrument
-
Primers for total XBP1, spliced XBP1 (XBP1s), and a housekeeping gene (e.g., GAPDH).
Primer Sequences (Human):
-
Total XBP1 Forward: 5'-AAACAGAGTAGCAGCTCAGACTGC-3'
-
Total XBP1 Reverse: 5'-TCCTTCTGGGTAGACCTCTGGGAG-3'
-
Spliced XBP1 Forward: 5'-GAGTCCGCAGCAGGTG-3'
-
Spliced XBP1 Reverse: 5'-GTGTCAGAGTCCATGGGA-3'
Procedure:
-
Treat cells with this compound and an ER stress inducer as described previously.
-
Harvest cells and isolate total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix with SYBR Green master mix and the appropriate primers.
-
Perform qPCR using a standard thermal cycling protocol. Include a melt curve analysis to ensure product specificity.
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative expression of spliced XBP1 using the ΔΔCt method, normalizing to the housekeeping gene. The ratio of spliced XBP1 to total XBP1 can be calculated to represent the extent of splicing.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an optimal density and allow them to grow for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium and replace it with medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound. By employing these biochemical and cell-based assays, researchers can effectively characterize its inhibitory potency against IRE1α, confirm its mechanism of action within the cellular context of the Unfolded Protein Response, and assess its potential as a cytotoxic agent in relevant cancer models. Consistent application of these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of IRE1α biology and the therapeutic potential of its inhibitors.
References
- 1. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 2. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 3. tandfonline.com [tandfonline.com]
- 4. In vitro IRE1α RNase activity assay [bio-protocol.org]
- 5. A Phos-Tag-Based Approach Reveals the Extent of Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation at Ser724 of the ER stress sensor IRE1α governs its activation state and limits ER stress–induced hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using GSK2850163
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing GSK2850163, a potent and selective small molecule inhibitor of Inositol-requiring enzyme-1 alpha (IRE1α), in various cell-based assays. This compound targets the kinase domain of IRE1α, which in turn allosterically modulates its endoribonuclease (RNase) activity.[1] This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the unfolded protein response (UPR) pathway.[1][2]
Mechanism of Action: IRE1α Inhibition
Under endoplasmic reticulum (ER) stress, IRE1α is activated, leading to the unconventional splicing of XBP1 mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and quality control to restore ER homeostasis.[2][3] this compound inhibits the kinase activity of IRE1α, which is necessary for its RNase function.[4][5][6] By blocking this pathway, this compound can be used to study the role of IRE1α signaling in various cellular processes, including cell survival and apoptosis.[7]
It is important to distinguish this compound from antibody-drug conjugates like Belantamab mafodotin (GSK2857916). While both are developed by GSK, this compound is a small molecule inhibitor of an intracellular signaling pathway, whereas Belantamab mafodotin is an antibody that targets the B-cell maturation antigen (BCMA) on the cell surface and is involved in mechanisms like antibody-dependent cellular cytotoxicity (ADCC).[8][9]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against IRE1α.
| Compound | Target | IC50 (Kinase Activity) | IC50 (RNase Activity) | Cell Line/System |
| This compound | IRE1α | 20 nM | 200 nM | Recombinant Human IRE1α |
Data sourced from MedchemExpress and Benchchem.[1][4][5]
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated IRE1α Following GSK2850163 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated inositol-requiring enzyme 1α (p-IRE1α) by Western blot in cells treated with GSK2850163, a potent and selective inhibitor of IRE1α. This protocol is designed to enable researchers to accurately assess the efficacy of this compound in modulating the unfolded protein response (UPR) pathway.
Introduction
Endoplasmic reticulum (ER) stress triggers the unfolded protein response (UPR), a crucial signaling network for cell survival and function. IRE1α is a key transducer of the UPR, and its activation involves autophosphorylation.[1][2] this compound is a small molecule inhibitor that targets the kinase domain of IRE1α, thereby affecting its endoribonuclease (RNase) activity.[3][4][5] Monitoring the phosphorylation status of IRE1α is a reliable method to study the cellular effects of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRE1α signaling pathway under ER stress and the experimental workflow for assessing p-IRE1α levels after this compound treatment.
Caption: IRE1α signaling pathway under ER stress and inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of p-IRE1α.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cells in appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.[5][6]
-
ER Stress Induction (Optional but Recommended): To robustly activate the IRE1α pathway, treat cells with an ER stress inducer such as tunicamycin (e.g., 2.5 µg/mL) or thapsigargin (B1683126) (e.g., 200 nM) for a predetermined time (e.g., 1-4 hours) prior to or concurrently with this compound treatment.[3][7][8] A positive control with the ER stress inducer alone is crucial.[7]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO.[7] Dilute the stock solution in culture medium to achieve the desired final concentrations. A suggested concentration range for initial experiments is 1 nM to 10 µM.[9] Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration (typically <0.1%).[7] Incubate cells for the desired duration (e.g., 16-24 hours).[3][5]
Western Blot Protocol for p-IRE1α
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7][10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[7]
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[7]
-
Load the samples onto an 8-12% SDS-polyacrylamide gel.[7] Due to the high molecular weight of IRE1α (~110-130 kDa), a lower percentage gel may provide better separation.[11][12][13]
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[10]
-
-
Detection:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[7]
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a table for clear comparison. Densitometry analysis of the protein bands can be performed using appropriate software.
| Treatment Group | This compound Conc. | ER Stress Inducer | p-IRE1α (Relative Density) | Total IRE1α (Relative Density) | p-IRE1α / Total IRE1α Ratio |
| Untreated Control | 0 µM | - | |||
| Vehicle Control | 0 µM (DMSO) | + | |||
| This compound | 0.1 µM | + | |||
| This compound | 1 µM | + | |||
| This compound | 10 µM | + | |||
| ER Stress Control | 0 µM | + |
Relative density values should be normalized to the loading control.
References
- 1. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]
- 2. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. IRE1α is an endogenous substrate of endoplasmic reticulum-associated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Five Tips to Successful Western Blot of phospho-IRE1 alpha (Ser724): Novus Biologicals [novusbio.com]
- 12. researchgate.net [researchgate.net]
- 13. file.yizimg.com [file.yizimg.com]
- 14. IRE1α (14C10) Rabbit mAb | Cell Signaling Technology [awsprod-cellsignal.com]
Application Notes and Protocols: Preparation of GSK2850163 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: GSK2850163 is a potent and selective inhibitor of Inositol-requiring enzyme-1 alpha (IRE1α), a key sensor in the Unfolded Protein Response (UPR).[1][2][3] It effectively inhibits both the kinase and endoribonuclease (RNase) activities of IRE1α, making it a critical tool for studying ER stress signaling pathways and for potential therapeutic development.[1][2][3] Proper preparation of stock solutions is crucial for obtaining accurate, reproducible experimental results. This document provides detailed protocols for preparing, storing, and using this compound solutions in Dimethyl Sulfoxide (DMSO).
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Citations |
| Molecular Weight | 446.41 g/mol | [1][3][4] |
| Chemical Formula | C₂₄H₂₉Cl₂N₃O | [1][3] |
| Appearance | Solid Powder or Oil | [1][2] |
| Purity | ≥98% | [3] |
| Solubility in DMSO | Up to 67.5 mg/mL (151.21 mM); 10 mM is a common stock concentration. | [1][2] |
| Storage (Solid Form) | -20°C for up to 3 years; 4°C for up to 2 years. | [1] |
| Storage (DMSO Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | [1][2] |
Signaling Pathway and Mechanism of Action
Under conditions of Endoplasmic Reticulum (ER) stress, unfolded proteins accumulate, causing the dissociation of BiP from the luminal domain of IRE1α. This leads to IRE1α dimerization and trans-autophosphorylation, which activates its RNase domain.[5][6] The activated RNase excises a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA.[5] The resulting spliced mRNA is translated into XBP1s, a potent transcription factor that upregulates genes to restore ER homeostasis. This compound inhibits the IRE1α kinase activity, preventing its activation and subsequent splicing of XBP1 mRNA.[5][7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments.
Materials:
-
This compound (MW: 446.41 g/mol )
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile pipette and tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
Procedure:
-
Calculation: Determine the mass of this compound required. To make 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 446.41 g/mol × 1000 mg/g
-
Mass = 4.46 mg
-
-
Weighing: Carefully weigh out 4.46 mg of this compound powder on a calibrated balance and transfer it to a sterile tube.
-
Dissolution:
-
Add 1 mL of high-quality, anhydrous DMSO to the tube containing the this compound powder.[1]
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution should be observed.
-
If the compound does not dissolve easily, brief sonication in a water bath can be used to facilitate dissolution.[1]
-
-
Storage and Handling:
Protocol 2: Preparation of Working Solutions for In Vitro Assays
DMSO can be toxic to cells at high concentrations. Therefore, the final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.1%.[7] This requires serial dilution of the high-concentration stock.
Example: Preparing a 10 µM working solution for cell treatment.
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in sterile cell culture medium.
-
To make a 100 µM intermediate solution, perform a 1:100 dilution of the 10 mM stock.
-
Pipette 990 µL of cell culture medium into a sterile tube.
-
Add 10 µL of the 10 mM stock solution to the medium and mix well.
-
-
Final Dilution: Add the intermediate solution to the cells in your culture plate to achieve the final desired concentration.
-
To achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in the well.
-
Important: Remember to include a vehicle control in your experiment, which contains the same final concentration of DMSO (e.g., 0.1%) but no this compound.[8]
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow from powder to final application in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IRE1α inhibitor | Probechem Biochemicals [probechem.com]
- 3. biocompare.com [biocompare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the IRE1 interactome: From canonical signaling functions to unexpected roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: GSK2850163 for Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2850163 is a potent and selective inhibitor of the serine/threonine-protein kinase/endoribonuclease inositol-requiring enzyme 1 alpha (IRE1α). IRE1α is a critical transducer of the unfolded protein response (UPR), a cellular stress response pathway frequently activated in cancer cells to cope with the high demand for protein synthesis and secretion. In multiple myeloma, the malignant plasma cells produce vast amounts of immunoglobulins, leading to significant endoplasmic reticulum (ER) stress. This dependency on the pro-survival signaling of the IRE1α-XBP1 pathway makes it a compelling therapeutic target.[1] By inhibiting the kinase activity of IRE1α, this compound prevents the downstream splicing of X-box binding protein 1 (XBP1) mRNA, a crucial step in the adaptive UPR. This disruption of ER homeostasis can ultimately trigger apoptosis in cancer cells.[1]
These application notes provide detailed protocols for evaluating the efficacy of this compound in multiple myeloma cell lines, including methods for determining cell viability, assessing apoptosis, and confirming target engagement through western blotting.
Data Presentation
Quantitative Analysis of this compound Activity
The efficacy of this compound can be quantified by its ability to inhibit the splicing of XBP1 mRNA and by its cytotoxic or cytostatic effects on multiple myeloma cell lines.
Table 1: Effect of this compound on XBP1 Splicing in Multiple Myeloma Cell Lines
| Cell Line | Treatment Concentration | Effect on XBP1 Splicing | Reference |
| 5TGM1 | 20 µM | Little effect | [2] |
| RPMI-8226 | 20 µM | Little effect | [2] |
Table 2: Illustrative IC50 Values of this compound in Multiple Myeloma Cell Lines
Note: The following data are for illustrative purposes and are based on the reported low efficacy at 20 µM in some cell lines and the generally recommended screening concentrations. Researchers should perform their own dose-response experiments to determine the precise IC50 values for their cell lines of interest.
| Cell Line | Putative IC50 (µM) |
| MM.1S | > 10 |
| RPMI-8226 | > 20 |
| NCI-H929 | 5 - 15 |
| U266 | > 10 |
| OPM-2 | 1 - 10 |
Signaling Pathway
The IRE1α pathway plays a crucial role in the unfolded protein response, particularly in secretory cells like multiple myeloma cells.
References
Application Notes and Protocols: Luciferase Reporter Assay for XBP1 Activity with GSK2850163
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a crucial cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). A key branch of the UPR is mediated by the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Upon ER stress, IRE1α autophosphorylates and its RNase domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, causing a frameshift that leads to the translation of the active XBP1s transcription factor. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.
Given its central role in the UPR, the IRE1α-XBP1 pathway is a compelling target for therapeutic intervention in various diseases, including cancer and inflammatory conditions. GSK2850163 is a potent and selective small molecule inhibitor of IRE1α. It targets the kinase domain, which in turn inhibits the RNase activity responsible for XBP1 splicing.[1][2][3][4][5]
This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to measure XBP1 activity and to evaluate the inhibitory effects of this compound.
Signaling Pathway
The IRE1α-XBP1 signaling pathway is a critical component of the unfolded protein response. Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This leads to the splicing of XBP1u mRNA to XBP1s mRNA, which is then translated into the active XBP1s transcription factor. XBP1s translocates to the nucleus to activate UPR target genes. This compound inhibits the kinase activity of IRE1α, thereby preventing its RNase activation and the subsequent splicing of XBP1 mRNA.
Caption: IRE1α-XBP1 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Kinase Activity) | 20 nM | Recombinant Human IRE1α | [2][5] |
| IC50 (RNase Activity) | 200 nM | Recombinant Human IRE1α | [2][5] |
| XBP1 Splicing Inhibition | Efficient reversal of Thapsigargin-induced XBP1 splicing at 20 nM and 200 nM | Tamoxifen-resistant MCF-7 cells | [4] |
Experimental Protocols
XBP1 Splicing Luciferase Reporter Assay
This protocol describes the use of a dual-luciferase reporter system to specifically measure XBP1 splicing activity. An XBP1-luciferase reporter construct is used where the luciferase gene is downstream of the XBP1 intron. Upon IRE1α-mediated splicing of the XBP1 intron, a frameshift occurs, allowing for the translation of the luciferase enzyme. A second reporter, such as Renilla luciferase, under the control of a constitutive promoter is co-transfected to normalize for transfection efficiency and cell viability.
Materials:
-
XBP1 splicing luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Mammalian cell line of choice (e.g., HEK293T, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Tunicamycin (B1663573) (ER stress inducer)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the XBP1 splicing luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for reporter gene expression.
-
ER Stress Induction and Inhibitor Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) for 1-2 hours.
-
Induce ER stress by adding tunicamycin (e.g., 1-5 µg/mL) to the wells. Include a vehicle control (DMSO) and a no-stress control.
-
-
Incubation: Incubate the cells for an additional 6-16 hours.
-
Luciferase Assay:
-
Equilibrate the plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Carefully remove the culture medium from the wells.
-
Lyse the cells by adding the appropriate amount of Passive Lysis Buffer and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase signal and activate the Renilla luciferase.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Determine the fold change in XBP1 activity relative to the unstimulated control.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the key steps in the XBP1 luciferase reporter assay for evaluating the efficacy of this compound.
Caption: Experimental Workflow for XBP1 Luciferase Reporter Assay.
Conclusion
The XBP1 luciferase reporter assay is a robust and sensitive method for quantifying the activity of the IRE1α-XBP1 signaling pathway. This application note provides a comprehensive protocol for utilizing this assay to assess the inhibitory potential of this compound. The provided data and diagrams offer a clear understanding of the mechanism of action and the experimental procedures involved, making this a valuable resource for researchers in the field of UPR and drug development.
References
Application Notes and Protocols for Cell Viability (MTT/WST-1) Assay with GSK2850163 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2850163 is a potent and selective allosteric inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR).[1] IRE1α possesses both kinase and endoribonuclease (RNase) activity. Upon activation by endoplasmic reticulum (ER) stress, IRE1α initiates the splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, upregulates genes involved in protein folding and degradation to restore ER homeostasis. This compound inhibits the kinase activity of IRE1α, which subsequently blocks its RNase activity and the downstream splicing of XBP1.[1] While this compound is a valuable tool for studying the UPR, its direct cytotoxic effect as a standalone agent on a broad range of cancer cell lines is reported to be minimal.[2][3]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (water-soluble tetrazolium salt-1).
Data Presentation
The following tables summarize the inhibitory activity of this compound against its primary target and the observed effects of various IRE1α inhibitors on cancer cell viability.
Table 1: Inhibitory Activity of this compound against IRE1α
| Target | IC50 (Kinase Activity) | IC50 (RNase Activity) |
| IRE1α | 20 nM | 200 nM |
Data sourced from MedchemExpress.[4][5]
Table 2: Effect of IRE1α Inhibitors on Cancer Cell Viability
| Compound | Cell Line(s) | Assay | Observed Effect | Reference |
| This compound-related compounds (16 and 18) | >300 tumor cell lines | Nuclear Count / ATPlite | No significant impairment of cellular viability. | [2] |
| HNA (an IRE1α RNase inhibitor) | Acute Myeloid Leukemia (AML) cell lines | MTT | Dose-dependently decreased cellular viability (Mean GI50 = 31 µM). | [6] |
| KIRA6 | Multiple cell types | Not specified | Negligible toxicity up to 10 µM. | [7] |
| APY29 and 4µ8c | Human ovarian granulosa cells (SVOG) | Not specified | Inhibited cell viability in a dose- and time-dependent manner. | [8] |
Signaling Pathway
The diagram below illustrates the role of IRE1α in the unfolded protein response and the point of inhibition by this compound.
Caption: IRE1α signaling pathway under ER stress and inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on cell viability.
Caption: General workflow for in vitro cell viability assays.
Experimental Protocols
I. MTT Cell Viability Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and resuspend cells in complete medium. c. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL). d. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Assay: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully aspirate the medium. d. Add 100 µL of solubilization solution to each well. e. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: a. Subtract the absorbance of the blank (medium only) from all readings. b. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
II. WST-1 Cell Viability Assay
Principle: The WST-1 assay is a colorimetric assay based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Cell Seeding: a. Follow the same procedure as for the MTT assay (Protocol I, Step 1).
-
This compound Treatment: a. Follow the same procedure as for the MTT assay (Protocol I, Step 2).
-
WST-1 Assay: a. Add 10 µL of WST-1 reagent to each well. b. Incubate for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time may vary depending on the cell type and density. c. Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
Data Acquisition: a. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used.
-
Data Analysis: a. Subtract the absorbance of the blank (medium with WST-1 reagent but no cells) from all readings. b. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Conclusion
The provided protocols offer a framework for assessing the effects of this compound on cell viability. It is important to note that based on current literature, significant direct cytotoxicity is not expected with this compound monotherapy in most cancer cell lines.[2] The primary utility of this compound in cell-based assays is to probe the functional consequences of IRE1α pathway inhibition, which may include synergistic effects with other therapeutic agents or altered cellular responses to ER stress. Researchers should carefully consider the biological context and experimental design when interpreting the results of viability assays with this compound.
References
- 1. ophthalmology.ucsf.edu [ophthalmology.ucsf.edu]
- 2. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting IRE1α-endonuclease activity decreases tumor burden in a mouse model for hepatocellular carcinoma | eLife [elifesciences.org]
- 6. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.glpbio.com [file.glpbio.com]
- 8. The effects of inhibiting IRE1α on the viability of ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK2850163 solubility issues in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and Frequently Asked Questions (FAQs) for GSK2850163. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on overcoming solubility challenges in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the inositol-requiring enzyme-1 alpha (IRE1α). IRE1α is a key sensor of endoplasmic reticulum (ER) stress, a condition often found in rapidly proliferating cancer cells. This compound inhibits both the kinase and endoribonuclease (RNase) activities of IRE1α. This dual inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a crucial step in the Unfolded Protein Response (UPR) that helps cells survive under stress. By blocking this pathway, this compound can lead to the accumulation of unfolded proteins and induce apoptosis (cell death) in cancer cells that depend on the IRE1α-XBP1 axis for survival.[1]
Q2: What are the reported IC50 values for this compound?
A2: this compound is highly selective for IRE1α. The reported half-maximal inhibitory concentrations (IC50) are detailed in the table below. Its weak activity against other kinases highlights its selectivity.
| Target | Activity | IC50 |
| IRE1α | Kinase Activity | 20 nM |
| IRE1α | RNase Activity | 200 nM |
| Ron | Kinase Activity | 4.4 µM |
| FGFR1 V561M | Kinase Activity | 17 µM |
Data sourced from multiple suppliers and publications.[2][3][4]
Q3: How should I prepare stock solutions of this compound?
A3: Due to its hydrophobic nature, this compound is practically insoluble in water. Therefore, stock solutions should be prepared in an organic solvent. The most commonly recommended solvent is dimethyl sulfoxide (B87167) (DMSO). For in vitro studies, a stock solution of 10 mM in DMSO is typically used.[1][5] Some sources report solubility in DMSO up to 67.5 mg/mL (151.21 mM) and in ethanol (B145695) up to 50 mg/mL (112.00 mM), though achieving these concentrations may require sonication.[2] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact solubility.
Troubleshooting Guide: Aqueous Solubility Issues
Q4: I observed a precipitate when I diluted my this compound DMSO stock solution into an aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?
A4: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. The DMSO concentration is diluted, and the compound precipitates out of the solution.
Here are several strategies to prevent and troubleshoot this issue:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your aqueous medium to a level below its aqueous solubility limit.
-
Optimize the Dilution Method:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) aqueous medium while vortexing. Then, add this intermediate dilution to the final volume of your medium.
-
Slow Addition with Agitation: Add the DMSO stock drop-wise to the pre-warmed aqueous medium while continuously and gently vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
-
Maintain a Low Final DMSO Concentration: For cell-based assays, it is critical to keep the final DMSO concentration low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1] However, if solubility remains an issue, a slightly higher but still non-toxic concentration of DMSO (e.g., up to 0.5%) might be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of Co-solvents (for in vivo studies): For animal studies, specific formulations using co-solvents are necessary. A common protocol involves creating a stock solution in DMSO and then diluting it in a mixture of PEG300, Tween-80, and saline.[1][2]
Q5: My this compound solution is initially clear after dilution in aqueous media, but a precipitate forms over time. What should I do?
A5: This indicates that your solution is likely supersaturated and thermodynamically unstable. The compound is temporarily solubilized but will eventually precipitate.
-
Use Freshly Prepared Solutions: Prepare your working solutions immediately before use. The stability of this compound in aqueous solutions over extended periods may be limited.
-
Consider the Buffer Composition: The pH and presence of salts in your buffer can influence the solubility of your compound. While specific data for this compound is limited, you could empirically test slight variations in buffer pH if your experimental design allows.
-
Incorporate a Surfactant: For some hydrophobic compounds, the addition of a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.01-0.1%), can help to maintain solubility in aqueous solutions. This should be tested for compatibility with your specific assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 446.41 g/mol . To prepare a 10 mM stock solution, you will need 4.4641 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for a few minutes. d. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of Working Solution for In Vitro Cell-Based Assays
-
Objective: To prepare a final concentration of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
-
Procedure (Example for a 10 µM final concentration): a. Thaw a vial of your 10 mM this compound stock solution in DMSO. b. Pre-warm your complete cell culture medium to 37°C. c. To minimize precipitation, you can perform a serial dilution. For a final concentration of 10 µM, you would perform a 1:1000 dilution of your 10 mM stock. d. While gently vortexing the pre-warmed medium, add the appropriate volume of the DMSO stock solution drop-wise. For example, add 1 µL of the 10 mM stock to 1 mL of medium. e. Visually inspect the solution for any signs of precipitation. f. Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Mechanism of action of this compound in the IRE1α signaling pathway.
Caption: Troubleshooting workflow for this compound precipitation in aqueous media.
References
Technical Support Center: GSK2850163 and its Weak Inhibition of Ron and FGFR1 Kinases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK2850163. The primary focus is to address potential issues and questions arising from its known weak inhibitory effects on Ron and Fibroblast Growth Factor Receptor 1 (FGFR1) kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of the kinase and endoribonuclease (RNase) activities of Inositol-requiring enzyme-1 alpha (IRE1α). IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the Unfolded Protein Response (UPR).
Q2: What are the known off-target effects of this compound on Ron and FGFR1 kinases?
A2: While this compound is highly selective for IRE1α, it has been observed to weakly inhibit Ron and FGFR1 kinases at micromolar concentrations. It is crucial to consider these potential off-target effects when interpreting experimental data, especially when using higher concentrations of the inhibitor.
Q3: What are the reported IC50 values for this compound against its primary and weak targets?
A3: The reported half-maximal inhibitory concentrations (IC50) for this compound are summarized in the table below. The significantly higher IC50 values for Ron and FGFR1 V561M highlight the weakness of the inhibition compared to its primary target, IRE1α.
| Target | Activity | IC50 Value |
| IRE1α | Kinase Activity | 20 nM |
| IRE1α | RNase Activity | 200 nM |
| Ron | Kinase Activity | 4.4 µM[1][2] |
| FGFR1 V561M | Kinase Activity | 17 µM[1][2] |
Q4: Why is it important to consider the weak inhibition of Ron and FGFR1?
A4: Understanding the weak off-target effects of this compound is critical for accurate data interpretation. If your experimental system expresses functional Ron or FGFR1, high concentrations of this compound could lead to unintended phenotypic consequences that are independent of IRE1α inhibition. This is particularly relevant in cancer cell lines where these receptor tyrosine kinases can be overexpressed or constitutively active.
Troubleshooting Guides
Issue 1: Observing unexpected cellular effects at high concentrations of this compound.
-
Possible Cause: The observed phenotype may be due to the weak inhibition of Ron or FGFR1, especially if the concentration of this compound used is in the micromolar range.
-
Troubleshooting Steps:
-
Verify On-Target Engagement: Confirm that you are achieving the desired inhibition of IRE1α at the concentrations used. This can be done by measuring the splicing of XBP1 mRNA, a direct downstream target of IRE1α's RNase activity. A reduction in spliced XBP1 (XBP1s) would confirm IRE1α inhibition.
-
Assess Off-Target Pathways: Investigate the phosphorylation status of downstream effectors of the Ron and FGFR1 signaling pathways, such as Akt and ERK1/2. A decrease in the phosphorylation of these proteins upon treatment with high concentrations of this compound could indicate off-target activity.
-
Use a Structurally Unrelated IRE1α Inhibitor: If available, compare the effects of this compound with another selective IRE1α inhibitor that has a different off-target profile. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect of this compound.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete Ron or FGFR1 in your cellular model. If the phenotype observed with high concentrations of this compound is rescued or mimicked by the knockdown/knockout, it strongly suggests an off-target mechanism.
-
Issue 2: Difficulty in reproducing the weak inhibition of Ron or FGFR1 in a biochemical assay.
-
Possible Cause 1: Suboptimal Assay Conditions. Biochemical kinase assays are highly sensitive to the concentrations of the kinase, substrate, and ATP. Weak inhibition can be particularly challenging to detect if the assay is not optimized.
-
Troubleshooting Steps:
-
ATP Concentration: For ATP-competitive inhibitors, the apparent IC50 value is dependent on the ATP concentration. It is recommended to perform the assay at an ATP concentration close to the Michaelis constant (Km) for the specific kinase. Using excessively high ATP concentrations can mask the effect of a weak competitive inhibitor.
-
Enzyme Concentration: The concentration of the kinase should be in the linear range of the assay. Titrate the enzyme to determine a concentration that yields a robust signal without being excessive.
-
Substrate Concentration: The substrate concentration should also be optimized, typically around its Km value, to ensure the reaction is in the linear range.
-
-
-
Possible Cause 2: Compound-Related Issues.
-
Troubleshooting Steps:
-
Solubility: Ensure that this compound is fully soluble in the assay buffer at the tested concentrations. Compound precipitation can lead to inaccurate and non-reproducible results. Visually inspect for any precipitation and consider using a lower percentage of DMSO in the final reaction volume.
-
Compound Integrity: Verify the purity and integrity of your this compound stock. Degradation of the compound can lead to a loss of activity.
-
-
-
Possible Cause 3: Assay Interference.
-
Troubleshooting Steps:
-
Run Controls: Include control wells without the kinase to check if this compound interferes with the detection method (e.g., fluorescence quenching or enhancement).
-
Alternative Assay Formats: If possible, use a different assay format (e.g., radiometric vs. fluorescence-based) to confirm the results.
-
-
Experimental Protocols
Below are representative protocols for biochemical kinase assays for Ron and FGFR1. These are general guidelines, and optimization for your specific experimental conditions is highly recommended.
Protocol 1: In Vitro Ron Kinase Assay (ADP-Glo™ Format)
This protocol is based on the measurement of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Ron kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 1%.
-
Reaction Setup: In a multi-well plate, add the following to each well:
-
Kinase Buffer
-
Recombinant Ron kinase (pre-titrated to determine optimal concentration)
-
This compound or vehicle control
-
Poly(Glu, Tyr) substrate
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for Ron.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.
-
Measure Luminescence: Read the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects Ron kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
Protocol 2: In Vitro FGFR1 Kinase Assay (Radiometric [³³P]-ATP Format)
This protocol measures the incorporation of radiolabeled phosphate (B84403) from [³³P]-ATP into a substrate.
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
[³³P]-ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine:
-
Kinase Assay Buffer
-
Recombinant FGFR1 kinase
-
This compound or vehicle control
-
Poly(Glu, Tyr) substrate
-
-
Initiate Reaction: Add a mixture of unlabeled ATP and [³³P]-ATP to start the reaction. The final ATP concentration should be at or near the Km for FGFR1.
-
Incubation: Incubate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.
-
Measure Radioactivity: Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the kinase activity for each sample and calculate the percentage of inhibition by this compound to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Simplified Ron Signaling Pathway.
Caption: Overview of FGFR1 Signaling Pathways.
Experimental Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
References
Interpreting Unexpected Results with GSK2850163: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with GSK2850163.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of inositol-requiring enzyme-1 alpha (IRE1α), a key sensor and effector of the unfolded protein response (UPR).[1][2][3] It functions by binding to an allosteric site on the kinase domain of IRE1α, which in turn inhibits its endoribonuclease (RNase) activity.[1][4] This dual inhibition prevents the autophosphorylation of IRE1α and the subsequent splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR signaling cascade.[1][5]
Q2: What are the recommended working concentrations for this compound?
The optimal concentration of this compound can vary depending on the cell type and specific experimental conditions. However, studies have demonstrated effective inhibition of XBP1 splicing at concentrations as low as 20 nM, with more complete inhibition often observed at 200 nM.[1][6] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cellular system.
Q3: What are the known off-target effects of this compound?
While this compound is highly selective for IRE1α, weak inhibition of two other kinases, Ron and FGFR1 V561M, has been reported at micromolar concentrations.[1][2][3][7] It is crucial to consider these potential off-target effects when interpreting experimental results, especially when using higher concentrations of the inhibitor.[1][7]
Q4: In which solvent should this compound be dissolved?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For cell-based assays, it is important to ensure that the final DMSO concentration in the culture medium is not toxic to the cells, typically below 0.1%.[1]
Troubleshooting Guides
Issue 1: No Observable Effect on Cell Viability or Phenotype After this compound Treatment
Possible Cause 1: Insufficient Inhibition of IRE1α
-
Troubleshooting Step 1: Verify IRE1α Inhibition. The most direct way to confirm that this compound is active in your cells is to measure the splicing of XBP1 mRNA. A significant reduction in the ratio of spliced XBP1 (XBP1s) to unspliced XBP1 (XBP1u) upon induction of ER stress indicates successful inhibition of IRE1α.[1][7]
-
Experiment: Perform RT-qPCR to quantify the levels of XBP1s and XBP1u mRNA. See Protocol 1 for a detailed methodology.
-
-
Troubleshooting Step 2: Optimize this compound Concentration. If XBP1 splicing is not significantly inhibited, consider increasing the concentration of this compound.[1] Perform a dose-response experiment to determine the EC50 for XBP1 splicing inhibition in your specific cell line.
-
Troubleshooting Step 3: Ensure Effective ER Stress Induction. Verify that your positive control for ER stress induction (e.g., tunicamycin (B1663573) or thapsigargin) is effectively inducing XBP1 splicing in your control cells.[7]
Possible Cause 2: The Cellular Process Under Investigation is Not Dependent on IRE1α Signaling
-
Troubleshooting Step: The phenotype you are observing may be regulated by other branches of the UPR (e.g., PERK or ATF6 pathways) or by entirely different signaling pathways. Consider investigating the activation of these other pathways in your experimental system.
Issue 2: Unexpected or Off-Target Effects are Observed
Possible Cause 1: Inhibition of Off-Target Kinases
-
Troubleshooting Step 1: Assess the Activity of Known Off-Target Kinases. this compound has been shown to weakly inhibit Ron and FGFR1.[1][7] If you are using high concentrations of this compound, consider whether the inhibition of these kinases could be contributing to your observed phenotype.
-
Troubleshooting Step 2: Use a Structurally Distinct IRE1α Inhibitor. If possible, use a different IRE1α inhibitor with a distinct chemical scaffold as a control to determine if the off-target effects persist.[7]
Possible Cause 2: Cellular Toxicity Unrelated to IRE1α Inhibition
-
Troubleshooting Step 1: Use an Inactive Control. If available, use an inactive structural analog or the S-enantiomer of this compound as a negative control.[8] This can help differentiate between effects caused by the specific inhibition of IRE1α and non-specific effects of the chemical compound.[1]
-
Troubleshooting Step 2: Perform a Cytotoxicity Assay. Use a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound in your cells. Ensure that the concentrations used in your experiments are well below this toxic threshold.[1]
Possible Cause 3: Indirect Consequences of UPR Modulation
-
Troubleshooting Step: IRE1α is a central regulator of the UPR, which has broad effects on cellular function, including protein folding, ER-associated degradation (ERAD), and apoptosis.[5] The phenotype you are observing may be an indirect consequence of modulating the UPR. Consider performing a time-course experiment to distinguish between early, direct effects and later, indirect effects of this compound treatment.[7]
Quantitative Data Summary
| Compound | Target | IC50 (Kinase Activity) | IC50 (RNase Activity) | Off-Targets (IC50) |
| This compound | IRE1α | 20 nM[2][3] | 200 nM[2][3] | Ron (4.4 µM), FGFR1 V561M (17 µM)[2][3] |
Experimental Protocols
Protocol 1: Assessing this compound-Mediated Inhibition of XBP1 Splicing via RT-qPCR
Objective: To determine the efficacy of this compound in inhibiting IRE1α-mediated XBP1 mRNA splicing in a cellular model.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
ER stress inducer (e.g., tunicamycin or thapsigargin)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for spliced XBP1 (XBP1s), unspliced XBP1 (XBP1u), and a housekeeping gene
-
qPCR master mix and instrument
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 20, 100, 200, 500 nM) for 1-2 hours.
-
ER Stress Induction: Add the ER stress inducer to the media at a predetermined optimal concentration and incubate for a specified time (e.g., 4-6 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for XBP1s, XBP1u, and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of XBP1s and XBP1u after normalizing to the housekeeping gene. Determine the ratio of XBP1s to XBP1u to assess the extent of splicing inhibition.
Visualizations
Caption: Mechanism of action of this compound in the IRE1α signaling pathway.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: GSK2850163 Stability in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of GSK2850163 in long-term experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing and storing stock solutions of this compound?
A1: Proper preparation and storage of stock solutions are critical for maintaining the integrity and activity of this compound.
-
Solvent Selection: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare high-concentration stock solutions.
-
Stock Solution Concentration: A common stock solution concentration is 10 mM.
-
Storage Conditions: Store stock solutions in small aliquots to minimize freeze-thaw cycles. For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption, as DMSO is hygroscopic.
Q2: How stable is this compound in aqueous solutions or cell culture media during long-term experiments?
A2: The stability of this compound in aqueous solutions, such as cell culture media, is a critical consideration for long-term experiments, as degradation can lead to a loss of inhibitory activity. While specific public data on the degradation rate of this compound in aqueous solutions is limited, it is advisable to prepare fresh dilutions in your experimental medium from a frozen DMSO stock for each experiment. If long-term incubation in an aqueous environment is necessary, the stability of the compound should be validated under your specific experimental conditions.
Q3: What are the potential signs of this compound degradation in my experiments?
A3: Degradation of this compound may manifest as a loss of its expected biological activity. Signs of degradation can include:
-
A diminished or complete loss of inhibition of IRE1α kinase and RNase activity.
-
Reduced effectiveness in inhibiting the splicing of X-box binding protein 1 (XBP1) mRNA.
-
Inconsistent or irreproducible experimental results over time.
If you suspect degradation, it is recommended to use a fresh aliquot of the inhibitor and compare its performance to the suspect stock.
Troubleshooting Guide
Issue: I am not observing the expected inhibition of IRE1α signaling with this compound in my long-term experiment.
This troubleshooting guide will help you identify potential causes and solutions for the lack of expected IRE1α inhibition.
| Potential Cause | Troubleshooting Step | Recommended Solution |
| Compound Instability | Assess the stability of your this compound working solution. | Prepare fresh dilutions of this compound in your experimental medium from a new, validated DMSO stock aliquot for each experiment. If long-term incubation is unavoidable, perform a stability study under your specific conditions (see Experimental Protocols section). |
| Suboptimal Compound Concentration | Verify the final concentration of this compound in your assay. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The IC50 for IRE1α kinase and RNase activities are reported to be 20 nM and 200 nM, respectively, in biochemical assays, but cellular potency may vary. |
| Cell Culture Conditions | Ensure consistent and optimal cell culture conditions. | Maintain a consistent cell passage number and confluency. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced artifacts. |
| Assay-Specific Issues | Validate your assay for detecting IRE1α inhibition. | Use appropriate positive and negative controls. For example, include a known inducer of ER stress (e.g., tunicamycin (B1663573) or thapsigargin) to ensure the IRE1α pathway is activated. |
Quantitative Data on Stability
Specific quantitative data on the long-term stability of this compound under various conditions is not extensively available in the public domain. Therefore, it is highly recommended that researchers perform their own stability studies relevant to their specific experimental setup. The following tables provide a template for how to structure and record such data.
Table 1: Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Temperature | Time Point | Purity (%) by HPLC | Observations |
| -80°C | 0 months | User-determined | Clear solution |
| 3 months | User-determined | User-determined | |
| 6 months | User-determined | User-determined | |
| 12 months | User-determined | User-determined | |
| -20°C | 0 months | User-determined | Clear solution |
| 3 months | User-determined | User-determined | |
| 6 months | User-determined | User-determined | |
| 12 months | User-determined | User-determined | |
| 4°C | 0 weeks | User-determined | Clear solution |
| 1 week | User-determined | User-determined | |
| 2 weeks | User-determined | User-determined | |
| 4 weeks | User-determined | User-determined | |
| Room Temp. | 0 hours | User-determined | Clear solution |
| 24 hours | User-determined | User-determined | |
| 48 hours | User-determined | User-determined | |
| 72 hours | User-determined | User-determined |
Table 2: Stability of this compound in Aqueous Solution (e.g., Cell Culture Medium) at 37°C
| Time Point | Concentration (µM) | Remaining Compound (%) by HPLC/LC-MS | Observations |
| 0 hours | User-determined | 100% | Clear solution |
| 6 hours | User-determined | User-determined | User-determined |
| 12 hours | User-determined | User-determined | User-determined |
| 24 hours | User-determined | User-determined | User-determined |
| 48 hours | User-determined | User-determined | User-determined |
| 72 hours | User-determined | User-determined | User-determined |
Experimental Protocols
Protocol 1: General Procedure for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound. Method optimization will be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral scan of this compound (a common starting point is 254 nm).
-
Sample Preparation: Dilute the this compound solution to be tested in the mobile phase.
-
Forced Degradation (for method validation): To ensure the method is stability-indicating, subject this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method should be able to resolve the parent this compound peak from any degradation product peaks.
Protocol 2: Western Blot for XBP1 Splicing
This protocol is used to assess the functional activity of this compound by measuring its effect on the splicing of XBP1 mRNA, a key downstream event of IRE1α activation.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with an ER stress inducer (e.g., tunicamycin) in the presence or absence of this compound for the desired time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the spliced form of XBP1 (XBP1s).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Mandatory Visualizations
Caption: IRE1α signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for assessing the effect of this compound on ER stress.
Caption: A logical troubleshooting workflow for experiments with this compound.
Technical Support Center: Cell-Type Specific Resistance to GSK2850163 (Belantamab Mafodotin)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cell-type specific resistance to GSK2850163 (Belantamab Mafodotin).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Belantamab Mafodotin, is an antibody-drug conjugate (ADC). It is designed to target and kill multiple myeloma cells that express B-cell maturation antigen (BCMA) on their surface.[1][2][3][4][5] The drug consists of three key components:
-
A humanized monoclonal antibody: This antibody specifically binds to BCMA, a protein highly expressed on the surface of malignant plasma cells.[3][4][5]
-
A cytotoxic agent: Monomethyl auristatin F (MMAF) is a potent anti-tubulin agent that inhibits cell division.[3][4][5]
-
A non-cleavable linker: This linker stably connects the antibody to the MMAF payload.
Upon binding to BCMA on a myeloma cell, this compound is internalized. Inside the cell, the antibody is degraded in lysosomes, releasing the MMAF payload. MMAF then disrupts the microtubule network, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[2][3][4][5]
Q2: What are the known mechanisms of resistance to this compound?
A2: Resistance to this compound can be multifactorial and can be broadly categorized into target-related and non-target-related mechanisms.
-
Target-Related Resistance:
-
Loss or downregulation of BCMA expression: The target antigen, BCMA, may be lost or its expression significantly reduced on the surface of myeloma cells, preventing the ADC from binding.[1]
-
Increased shedding of soluble BCMA (sBCMA): The extracellular domain of BCMA can be cleaved from the cell surface by an enzyme called γ-secretase, generating soluble BCMA.[2][6][7] High levels of sBCMA in the tumor microenvironment can act as a decoy, binding to this compound and preventing it from reaching the tumor cells.[2][8]
-
Mutations in the TNFRSF17 gene: This gene encodes for BCMA. Mutations can lead to a non-functional receptor or prevent its expression on the cell surface.
-
-
Non-Target-Related Resistance:
-
Increased drug efflux: Cancer cells can upregulate the expression of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), which can actively transport the cytotoxic payload (MMAF) out of the cell before it can exert its effect.[9]
-
Alterations in the apoptosis pathway: Defects in the cellular machinery responsible for apoptosis can make cells resistant to the cytotoxic effects of MMAF.
-
Mutations in tubulin: Changes in the structure of tubulin, the target of MMAF, could potentially prevent the drug from binding effectively.
-
Q3: Does the initial BCMA expression level on a cell line predict its sensitivity to this compound?
A3: While a certain level of BCMA expression is necessary for this compound to be effective, the correlation between the absolute level of BCMA expression and the degree of sensitivity is not always straightforward. Some studies suggest that even low levels of BCMA expression can be sufficient for a response.[1] However, a complete loss of BCMA will result in resistance. Quantitative analysis of BCMA expression is recommended to characterize your cell model.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your in vitro experiments with this compound.
Issue 1: My target cell line shows unexpected resistance to this compound in a cell viability assay.
Possible Causes and Troubleshooting Steps:
-
Low or absent BCMA expression:
-
Verification: Confirm BCMA expression on your cell line using flow cytometry. It is crucial to include both a positive control (a cell line known to express high levels of BCMA, e.g., RPMI-8226) and a negative control (a BCMA-negative cell line).[1]
-
Solution: If BCMA expression is low or absent, this is the likely cause of resistance. Consider using a different cell line with confirmed BCMA expression.
-
-
High levels of soluble BCMA (sBCMA) in the culture medium:
-
Verification: Measure the concentration of sBCMA in your cell culture supernatant using an ELISA kit. Compare the levels to those of a sensitive cell line.
-
Solution: If sBCMA levels are high, consider using a γ-secretase inhibitor to reduce BCMA shedding and increase surface BCMA expression.[6][7][10] This may re-sensitize the cells to this compound.
-
-
Increased drug efflux:
-
Verification: Assess the expression of drug efflux pumps like MDR1 (P-glycoprotein) by western blot or flow cytometry. You can also perform a functional assay using a fluorescent substrate of the pump (e.g., Rhodamine 123) with and without a pump inhibitor.
-
Solution: If efflux pump expression is high, co-treatment with a known inhibitor of that pump (e.g., Verapamil for P-gp) may restore sensitivity to this compound.
-
-
Experimental setup issues:
-
Verification: Review your cell viability assay protocol. Ensure the incubation time is sufficient for the drug to induce apoptosis (typically 72-96 hours for ADCs with tubulin inhibitors). Confirm that the seeding density of your cells is appropriate and that they are in the logarithmic growth phase.
-
Solution: Optimize the assay parameters, including incubation time and cell density.
-
Issue 2: I am observing inconsistent results between experimental replicates.
Possible Causes and Troubleshooting Steps:
-
Cell line heterogeneity:
-
Verification: Your cell line may consist of a mixed population of BCMA-positive and BCMA-negative cells. Analyze BCMA expression at the single-cell level using flow cytometry.
-
Solution: Consider single-cell cloning to establish a homogenous population of BCMA-expressing cells.
-
-
Passage number of the cell line:
-
Verification: High passage numbers can lead to phenotypic and genotypic drift, including changes in antigen expression.
-
Solution: Use low-passage, authenticated cell lines for your experiments.
-
-
Reagent quality and handling:
-
Verification: Ensure that your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.
-
Solution: Aliquot your ADC stock upon receipt and store it as recommended by the manufacturer.
-
Data Presentation
Table 1: Representative BCMA Expression Levels in Multiple Myeloma Cell Lines
| Cell Line | BCMA Expression Level (Molecules per cell) | Reference |
| RPMI-8226 | >12,000 | [1] |
| NCI-H929 | High (qualitative) | |
| U266 | Moderate (qualitative) | |
| KMS-11 | Moderate (qualitative) | |
| Daudi | ~1,173 | [1] |
Note: This table provides representative data. Actual expression levels can vary between laboratories and with cell culture conditions. It is recommended to quantify BCMA expression for your specific cell line.
Table 2: Soluble BCMA Levels in Healthy Donors and Multiple Myeloma Patients
| Cohort | Median sBCMA Level (ng/mL) | Range (ng/mL) | Reference |
| Healthy Donors | 36.5 | - | [11] |
| Newly Diagnosed MM | 298.4 | 57.1 - 3529.8 | [11] |
Note: These clinical data highlight the potential for high levels of sBCMA in the multiple myeloma setting, which can contribute to resistance.
Experimental Protocols
Protocol 1: Cell Viability (WST-1) Assay
Objective: To determine the cytotoxic effect of this compound on a target cell line.
Materials:
-
Target cells (e.g., multiple myeloma cell line)
-
Complete culture medium
-
This compound
-
WST-1 reagent
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Flow Cytometry for Surface BCMA Expression
Objective: To quantify the expression of BCMA on the surface of target cells.
Materials:
-
Target cells
-
FACS buffer (PBS + 2% FBS + 0.1% sodium azide)
-
Fluorochrome-conjugated anti-human BCMA antibody
-
Fluorochrome-conjugated isotype control antibody
-
Viability dye (e.g., 7-AAD or DAPI)
-
Flow cytometer
Procedure:
-
Harvest cells and wash them once with cold FACS buffer.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in FACS buffer.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the fluorochrome-conjugated anti-BCMA antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer containing a viability dye.
-
Analyze the samples on a flow cytometer.
-
Gate on the live, single-cell population and analyze the fluorescence intensity in the appropriate channel to determine the percentage of BCMA-positive cells and the mean fluorescence intensity (MFI).
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Objective: To measure the activity of caspases 3 and 7 as an indicator of apoptosis induction by this compound.
Materials:
-
Target cells
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
96-well white-walled, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Follow steps 1-4 of the Cell Viability Assay protocol, using a white-walled plate suitable for luminescence measurements.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control.
Visualizations
References
- 1. Effective Targeting of Multiple B-Cell Maturation Antigen–Expressing Hematological Malignances by Anti-B-Cell Maturation Antigen Chimeric Antigen Receptor T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Elevated serum levels of soluble B-cell maturation antigen as a prognostic biomarker for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of B-cell maturation antigen, a target for novel chimeric antigen receptor T-cell therapy in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. γ-Secretase inhibition increases efficacy of BCMA-specific chimeric antigen receptor T cells in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. B-Cell Maturation Antigen (BCMA) | CellCarta [cellcarta.com]
- 9. Over-expression of MDR1 gene with no DNA amplification in a multiple-drug-resistant human ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. γ-Secretase inhibition increases efficacy of BCMA-specific chimeric antigen receptor T cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soluble B‐cell Maturation Antigen in Multiple Myeloma and Correlation With Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IRE1α Inhibitors: GSK2850163 versus KIRA6
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) stress sensor, inositol-requiring enzyme 1α (IRE1α), is a critical regulator of the Unfolded Protein Response (UPR). Its dual kinase and endoribonuclease (RNase) activities play a pivotal role in determining cell fate under ER stress, making it a compelling therapeutic target in a variety of diseases, including cancer and metabolic disorders. This guide provides a detailed comparison of two widely used small-molecule inhibitors of IRE1α: GSK2850163 and KIRA6. We present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols for key assays to facilitate informed decisions in research and drug development.
Mechanism of Action and In Vitro Potency
This compound and KIRA6 are both potent inhibitors of IRE1α, yet they exhibit distinct mechanisms of action and potency profiles. This compound acts as a direct inhibitor of both the kinase and RNase activities of IRE1α. In contrast, KIRA6 is a type II kinase inhibitor that binds to the ATP-binding pocket of the kinase domain, allosterically inhibiting the RNase activity by preventing the oligomerization required for its activation.
| Compound | Target(s) | IC50 (Kinase Activity) | IC50 (RNase Activity) | Mechanism of Action | Off-Target Effects |
| This compound | IRE1α | 20 nM | 200 nM | Direct inhibitor of both kinase and RNase activity. | Weakly inhibits Ron (IC50=4.4 μM) and FGFR1 V561M (IC50=17 μM).[1][2] |
| KIRA6 | IRE1α, KIT, p38, ERK | 0.6 µM (IRE1α) | Allosteric inhibition | Type II kinase inhibitor; prevents IRE1α oligomerization, thereby inhibiting RNase activity.[3][4] | Potent inhibitor of KIT, p38, and ERK kinases.[5][6][7] |
IRE1α Signaling Pathway
Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to its active form (XBP1s), a potent transcription factor that upregulates genes involved in protein folding and ER-associated degradation (ERAD). Prolonged or severe ER stress can lead to IRE1α-mediated apoptosis through the activation of the JNK pathway.
Caption: The IRE1α signaling pathway under ER stress.
Experimental Protocols
IRE1α Kinase Activity Assay
This assay measures the ability of a compound to inhibit the kinase activity of IRE1α, typically by quantifying the phosphorylation of a substrate.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human IRE1α protein, a suitable kinase buffer, a fluorescently labeled peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound or KIRA6) or DMSO as a vehicle control.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or a specific antibody-based detection system (e.g., ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
XBP1 mRNA Splicing Assay (RT-PCR)
This assay assesses the inhibition of IRE1α's RNase activity by measuring the levels of spliced XBP1 (XBP1s) mRNA.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) and allow them to adhere overnight. Induce ER stress using an agent like tunicamycin (B1663573) or thapsigargin (B1683126) in the presence of varying concentrations of the test inhibitor or DMSO for a set duration (e.g., 4-6 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron. This allows for the differentiation between the unspliced (XBP1u) and spliced (XBP1s) forms based on the size of the PCR product.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The unspliced form will appear as a larger band, while the spliced form will be a smaller band.
-
Quantification: Quantify the band intensities using densitometry to determine the ratio of spliced to unspliced XBP1.
Caption: Workflow for XBP1 mRNA splicing analysis.
Cell Viability Assay (MTT or WST-1 Assay)
This assay determines the effect of the inhibitors on cell proliferation and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound or DMSO for a specified period (e.g., 24, 48, or 72 hours). It is also recommended to include a positive control for ER stress-induced cell death (e.g., thapsigargin).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Then, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the crystals.
-
WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value for cytotoxicity.
IRE1α Oligomerization Assay
This assay visualizes the effect of inhibitors on the formation of IRE1α oligomers, a key step in its activation.[8]
Protocol:
-
Cell Line: Use a cell line stably expressing a fluorescently tagged IRE1α (e.g., IRE1α-GFP).
-
Treatment: Treat the cells with an ER stress-inducing agent and the test inhibitor or DMSO.
-
Microscopy: Visualize the cells using fluorescence microscopy. Upon ER stress, IRE1α-GFP will form distinct puncta, representing oligomers.
-
Image Analysis: Quantify the number and intensity of the fluorescent puncta per cell to assess the degree of oligomerization. A reduction in puncta formation in the presence of an inhibitor indicates its ability to block oligomerization.
Concluding Remarks
Both this compound and KIRA6 are valuable tools for studying the role of IRE1α in various physiological and pathological contexts. This compound offers potent and direct inhibition of both kinase and RNase activities with high selectivity. KIRA6, while also a potent IRE1α inhibitor, functions through an allosteric mechanism by preventing oligomerization. However, researchers should be mindful of its significant off-target effects on other kinases, which could confound experimental results. The choice between these inhibitors should be guided by the specific research question, the experimental system, and a careful consideration of their distinct pharmacological profiles. The provided protocols offer a starting point for the rigorous evaluation of these and other IRE1α inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 3. XBP1 RT-PCR splicing analysis [bio-protocol.org]
- 4. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The IRE1α Inhibitor KIRA6 Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The unfolded protein response modulators GSK2606414 and KIRA6 are potent KIT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparing GSK2850163 and AMG-18 efficacy
A detailed comparison of the efficacy of GSK2850163 (Belantamab Mafodotin) and Amgen's BCMA-targeted BiTE® molecules for the treatment of relapsed or refractory multiple myeloma.
Introduction
In the landscape of targeted therapies for relapsed or refractory multiple myeloma (RRMM), both antibody-drug conjugates (ADCs) and bispecific T-cell engagers (BiTEs®) have emerged as promising modalities. Both approaches can be directed against the B-cell maturation antigen (BCMA), a protein highly expressed on the surface of myeloma cells. This guide provides a comparative overview of this compound (belantamab mafodotin), a BCMA-targeted ADC, and Amgen's BCMA-targeted BiTE® molecules, AMG 420 (pavutonalsin) and AMG 701 (pavurutamab). While direct head-to-head clinical trial data is not available, this comparison will draw upon published data from key clinical studies to evaluate their respective efficacy, mechanisms of action, and experimental protocols.
Mechanism of Action
This compound (Belantamab Mafodotin) is an antibody-drug conjugate. Its mechanism involves a humanized anti-BCMA monoclonal antibody linked to the cytotoxic agent monomethyl auristatin F (MMAF). Upon binding to BCMA on myeloma cells, the ADC is internalized, and MMAF is released, leading to cell cycle arrest and apoptosis.
Amgen's BCMA-targeted BiTE® Molecules (AMG 420 and AMG 701) are bispecific antibodies that engage both a patient's T-cells (via the CD3 receptor) and myeloma cells (via BCMA). This dual binding creates a synapse between the T-cell and the cancer cell, leading to T-cell activation and targeted killing of the myeloma cell. AMG 701 is a half-life extended (HLE) BiTE®, allowing for less frequent dosing compared to the first-generation AMG 420.[1]
Efficacy Data
The following tables summarize key efficacy data from clinical trials of this compound and Amgen's BCMA-targeted BiTEs®.
Table 1: Efficacy of this compound (Belantamab Mafodotin) in the DREAMM-2 Study
| Endpoint | 2.5 mg/kg cohort (n=97) | 3.4 mg/kg cohort (n=99) |
| Overall Response Rate (ORR) | 31%[2] | 35%[2] |
| ≥Very Good Partial Response (VGPR) | 19%[2] | 24%[2] |
| Median Duration of Response (DoR) | Not Reached | 11.0 months |
| Median Progression-Free Survival (PFS) | 2.9 months | 4.9 months |
Data from the pivotal phase 2 DREAMM-2 study in heavily pretreated RRMM patients.[2]
Table 2: Efficacy of Amgen's BCMA-targeted BiTE® Molecules in Phase 1 Studies
| Drug | Study | Dose | ORR | ≥Complete Response (CR) | Minimal Residual Disease (MRD) Negativity |
| AMG 420 | First-in-human (NCT02514239) | 400 µ g/day (MTD) | 70%[3] | 50%[3] | 40% of patients at 400 µ g/day dose[4] |
| AMG 701 | Phase 1 (NCT03287908) | 3-18 mg | 36%[5] | N/A | 6 of 7 tested patients were MRD-negative[5] |
Data for AMG 420 is from the maximum tolerated dose (MTD) cohort of its first-in-human trial.[3] Data for AMG 701 is from a Phase 1 dose-escalation study.[5]
Experimental Protocols
DREAMM-2 (NCT03525678) for this compound [6]
-
Study Design: A phase 2, open-label, randomized, two-arm study.[6]
-
Patient Population: Patients with RRMM who had received at least three prior lines of therapy, were refractory to a proteasome inhibitor and an immunomodulatory agent, and had failed an anti-CD38 antibody.[6]
-
Intervention: Patients were randomized to receive either 2.5 mg/kg or 3.4 mg/kg of this compound intravenously every 3 weeks until disease progression or unacceptable toxicity.[6]
-
Primary Endpoint: Overall Response Rate (ORR).[2]
Phase 1 Study of AMG 420 (NCT02514239) [3]
-
Study Design: A first-in-human, phase 1, dose-escalation study.[3][4]
-
Patient Population: Patients with relapsed and/or refractory multiple myeloma who had progressed after at least two prior lines of therapy.[3]
-
Intervention: AMG 420 was administered via continuous intravenous infusion in 6-week cycles, with dose escalation across different cohorts.[3]
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities.[7]
Phase 1 Study of AMG 701 (NCT03287908) [5]
-
Study Design: A phase 1, dose-escalation study.
-
Patient Population: Heavily pre-treated patients with relapsed/refractory multiple myeloma who had received a median of six prior lines of therapy.[5]
-
Intervention: AMG 701 administered intravenously. The half-life extended formulation allows for intermittent dosing.[1]
-
Primary Objectives: To evaluate the safety and tolerability and to estimate a biologically active dose.[8]
Visualizations
Caption: Mechanism of action for this compound (Belantamab Mafodotin).
Caption: Mechanism of action for Amgen's BCMA-targeted BiTE® molecules.
Conclusion
Both this compound and Amgen's BCMA-targeted BiTE® molecules have demonstrated significant clinical activity in heavily pretreated RRMM patients. This compound, as an ADC, offers a distinct mechanism of directly delivering a cytotoxic payload to myeloma cells. In contrast, Amgen's BiTEs®, particularly the first-in-class AMG 420, have shown high response rates by redirecting the patient's own immune system to fight the cancer. The development of the half-life extended AMG 701 aimed to improve upon the dosing convenience of the first-generation BiTE®. The choice between these therapeutic strategies may depend on patient-specific factors, previous lines of therapy, and the evolving landscape of multiple myeloma treatment. Further clinical investigation, including potential head-to-head trials, would be necessary to definitively compare the efficacy and safety of these promising agents.
References
- 1. mdpi.com [mdpi.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Anti-B-Cell Maturation Antigen BiTE Molecule AMG 420 Induces Responses in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rarecancernews.com [rarecancernews.com]
- 5. amgen.com [amgen.com]
- 6. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
- 7. ascopubs.org [ascopubs.org]
- 8. myeloma.org [myeloma.org]
Sunitinib: A Potential Alternative to GSK2850163 for IRE1α Inhibition in Research and Drug Development
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies, the modulation of the Inositol-Requiring Enzyme 1α (IRE1α) pathway, a critical component of the Unfolded Protein Response (UPR), has emerged as a promising strategy for various diseases, including cancer. GSK2850163 has been a benchmark as a potent and selective allosteric inhibitor of IRE1α. However, new research highlights the potential of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, as a viable alternative for investigating IRE1α signaling. This guide provides a comprehensive comparison of Sunitinib and this compound, focusing on their mechanisms of action, inhibitory activities, and cellular effects, supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a highly selective, allosteric inhibitor that binds to the kinase domain of IRE1α, thereby inhibiting its endoribonuclease (RNase) activity. This targeted approach prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the adaptive UPR.
In contrast, Sunitinib is a multi-targeted inhibitor, primarily known for its potent inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1] Its interaction with IRE1α is more complex. In vitro, Sunitinib acts as an ATP-competitive inhibitor of the IRE1α kinase domain, leading to the inhibition of its autophosphorylation and, consequently, its RNase activity.[2] However, in cellular contexts, its effect on XBP1 splicing is debated. Some studies suggest that while it inhibits IRE1α autophosphorylation, it may stabilize the active conformation of the enzyme, leading to the activation of downstream signaling pathways such as NF-κB, independent of XBP1 splicing.[3][4]
Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory potency of this compound and Sunitinib against IRE1α.
Table 1: In Vitro Inhibitory Activity against IRE1α
| Compound | Target | IC50 (Kinase Activity) | IC50 (RNase Activity) | Mechanism of Action |
| This compound | IRE1α | 20 nM[5] | 200 nM[5] | Allosteric Inhibitor |
| Sunitinib | IRE1α, VEGFRs, PDGFRs, etc. | Dose-dependent inhibition of autophosphorylation[2] | 17 µM[5] | ATP-Competitive Inhibitor |
Table 2: Cellular Effects and Other Targeted Kinases
| Compound | Effect on XBP1 Splicing | Other Key Targets |
| This compound | Dose-dependent suppression in multiple myeloma cell lines.[5] | Weakly inhibits Ron (IC50= 4.4 µM) and FGFR1 V561M (IC50=17 µM). |
| Sunitinib | No dose-dependent suppression in some multiple myeloma cell lines; may not inhibit under ER stress in ccRCC cells.[3][5][6] | VEGFRs, PDGFRs, c-Kit, FLT3, RET, CSF1R.[1] |
Signaling Pathways and Experimental Workflows
To elucidate the points of intervention for each inhibitor and to provide a framework for experimental validation, the following diagrams are provided.
Caption: IRE1α signaling under ER stress and points of intervention.
Caption: A generalized workflow for evaluating IRE1α inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility of findings, detailed protocols for key experimental assays are provided below.
IRE1α Kinase Inhibition Assay (In Vitro)
Objective: To determine the in vitro inhibitory activity of a compound against the kinase activity of IRE1α.
Materials:
-
Purified recombinant human IRE1α protein
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Test compounds (Sunitinib, this compound) dissolved in DMSO
-
96-well or 384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose filter mats and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a microplate, add the purified IRE1α enzyme to each well.
-
Add the test compounds at various concentrations to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Add the substrate (if applicable) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction according to the detection method (e.g., adding ADP-Glo™ reagent or spotting onto filter mats).
-
Quantify the kinase activity by measuring the amount of ADP produced or the incorporation of ³²P into the substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
XBP1 Splicing Assay (Cell-Based)
Objective: To assess the effect of inhibitors on the RNase activity of IRE1α by measuring the splicing of XBP1 mRNA.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
Test compounds (Sunitinib, this compound)
-
ER stress inducer (e.g., Thapsigargin or Tunicamycin)
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
PCR primers flanking the XBP1 splice site
-
Taq polymerase and PCR reagents
-
Agarose (B213101) gel and electrophoresis equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Induce ER stress by adding Thapsigargin or Tunicamycin and incubate for an appropriate duration (e.g., 4-16 hours).
-
Harvest the cells and extract total RNA using a suitable method.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that distinguish between the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Separate the PCR products on a high-resolution agarose gel (e.g., 2.5-3%).
-
Visualize the bands corresponding to XBP1u and XBP1s to determine the extent of splicing inhibition. Densitometry can be used for semi-quantification.
Cell Viability Assay (MTT/WST-1)
Objective: To determine the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cultured cells
-
96-well plates
-
Test compounds
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.
-
If using MTT, add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results to determine the IC50 value for cytotoxicity.
Conclusion
This compound remains a highly potent and selective tool for the specific inhibition of IRE1α's RNase activity. Its well-defined mechanism makes it ideal for studies focused on the direct consequences of XBP1 splicing inhibition.
Sunitinib, while less potent in directly inhibiting IRE1α RNase activity in vitro, presents a more complex and potentially multifaceted tool for studying the UPR. Its primary role as a multi-targeted RTK inhibitor combined with its effects on IRE1α autophosphorylation and potential modulation of downstream pathways like NF-κB, offers a unique profile. Researchers should be aware of its pleiotropic effects and consider the specific context of their experimental system. The conflicting reports on its cellular effects on XBP1 splicing warrant further investigation and suggest that its impact may be cell-type and context-dependent. For studies where a broader modulation of cellular stress responses is of interest, or where the interplay between RTK signaling and the UPR is being investigated, Sunitinib may serve as a valuable alternative or complementary tool to the more specific IRE1α inhibitors like this compound.
References
- 1. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The convergent roles of NF-κB and ER stress in sunitinib-mediated expression of pro-tumorigenic cytokines and refractory phenotype in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Cross-Validation of GSK2850163's Effects in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of GSK2850163, a potent inhibitor of Inositol-requiring enzyme-1 alpha (IRE1α), across various cancer cell lines. We present a comparative analysis with other known IRE1α inhibitors, supported by experimental data to inform preclinical research and drug development strategies.
Abstract
This compound is a selective, ATP-competitive inhibitor of the kinase and endoribonuclease (RNase) activities of IRE1α, a key transducer of the unfolded protein response (UPR). The UPR is a cellular stress response pathway that is often upregulated in cancer cells to promote survival, making its components attractive therapeutic targets. This guide summarizes the quantitative effects of this compound on cancer cell viability, apoptosis, and its primary molecular target, the splicing of X-box binding protein 1 (XBP1) mRNA. We compare its performance with other IRE1α inhibitors, namely STF-083010, KIRA6, and AMG-18, to provide a framework for selecting the appropriate tool compound for preclinical studies.
Introduction to this compound
This compound targets the IRE1α pathway, a critical component of the UPR. Under endoplasmic reticulum (ER) stress, IRE1α is activated, leading to the unconventional splicing of XBP1 mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival. In many cancers, the IRE1α-XBP1 axis is constitutively active and contributes to tumor growth and resistance to therapy. By inhibiting IRE1α, this compound blocks the production of XBP1s, leading to unresolved ER stress and potentially inducing apoptosis in cancer cells that are dependent on this pathway.
Comparative Analysis of IRE1α Inhibitors
The following tables provide a summary of the quantitative effects of this compound and alternative IRE1α inhibitors on key cellular processes in various cancer cell lines.
Table 1: Inhibitory Activity against IRE1α
| Compound | Target | IC50 (Kinase Activity) | IC50 (RNase Activity) | Cell Line/System |
| This compound | IRE1α | 20 nM | 200 nM | Recombinant Human IRE1α |
| STF-083010 | IRE1α (RNase specific) | - | ~30-60 µM | Multiple Myeloma cell lines (in vitro)[1] |
| KIRA6 | IRE1α (Kinase) | - | - | Murine islets |
| AMG-18 | IRE1α (Kinase) | - | - | - |
Table 2: Effects on Cancer Cell Viability and Proliferation
| Compound | Cell Line | Cancer Type | Effect on Viability/Proliferation (IC50/GI50) | Notes |
| This compound | MCF-7(R) | Breast Cancer (Tamoxifen-Resistant) | Decreased proliferation | Reverses tamoxifen (B1202) resistance[2] |
| STF-083010 | RPMI 8226, MM.1S, MM.1R | Multiple Myeloma | ~30-60 µM (IC50) | Dose- and time-dependent cytotoxicity[1] |
| STF-083010 | OVCAR3, SKOV3 | Ovarian Cancer | Significant anti-proliferative effect at 50 µM | [3] |
| KIRA6 | Various | Various | Promotes cell survival under ER stress | [4] |
| AMG-18 | RPMI-8226 | Multiple Myeloma | Cytotoxic | [5] |
Table 3: Induction of Apoptosis
| Compound | Cell Line | Cancer Type | Apoptosis Induction | Concentration |
| This compound | MCF-7(R) | Breast Cancer (Tamoxifen-Resistant) | Increased Caspase-3 staining | Not specified[6] |
| STF-083010 | OVCAR3 | Ovarian Cancer | 40.23 ± 5.1% | 50 µM[3] |
| STF-083010 | SKOV3 | Ovarian Cancer | 32.5 ± 2.2% | 50 µM[3] |
| KIRA6 | Neuro2a | Neuroblastoma | Cytotoxicity at low concentrations | [7] |
Table 4: Inhibition of XBP1 Splicing
| Compound | Cell Line | Cancer Type | Effect on XBP1 Splicing | Concentration |
| This compound | MCF-7(R) | Breast Cancer | Efficiently reversed Thapsigargin-induced splicing | 20 nM and 200 nM[2] |
| This compound | 5TGM1, RPMI-8226 | Multiple Myeloma | Little effect | 20 µM[5] |
| STF-083010 | RPMI 8226 | Multiple Myeloma | Almost completely blocked Thapsigargin-induced splicing | 60 µM[8] |
| KIRA6 | 5TGM1 | Multiple Myeloma | IC50 of 6.1 µM | [5] |
| AMG-18 | RPMI-8226 | Multiple Myeloma | IC50 of 0.26 µM | [5] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to characterize this compound and other IRE1α inhibitors, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: IRE1α signaling pathway under ER stress and the point of inhibition by this compound.
Caption: A generalized experimental workflow for the evaluation of IRE1α inhibitors in cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the reproducibility of the findings.
Cell Viability Assay (WST-1 Method)
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or other inhibitors in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of inhibitors for the indicated times.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry. The percentage of apoptotic cells (Annexin V positive) can be quantified.[9]
Western Blot Analysis for XBP1s
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for XBP1s. Following washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Densitometry can be used to quantify the relative levels of XBP1s protein.
Conclusion
This compound is a potent and selective inhibitor of IRE1α, effectively targeting its RNase activity and the subsequent splicing of XBP1 mRNA. The presented data indicates that while this compound can modulate the UPR pathway, its standalone effect on the viability of a broad range of cancer cell lines appears to be minimal. However, in specific contexts, such as tamoxifen-resistant breast cancer, it shows promise in reversing resistance and inhibiting proliferation.
In comparison, other IRE1α inhibitors like STF-083010 have demonstrated more pronounced cytotoxic effects in certain cancer types, such as multiple myeloma and ovarian cancer. The choice of inhibitor will therefore depend on the specific research question and the cellular context being investigated. The provided experimental protocols offer a robust framework for further cross-validation studies to elucidate the full therapeutic potential of targeting the IRE1α pathway in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of the ER Unfolded Protein Response on Cancer Initiation and Progression: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validating GSK2850163 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK2850163, a potent and selective inhibitor of Inositol-Requiring Enzyme 1α (IRE1α), with alternative compounds for validating target engagement in vivo. We delve into the experimental data and detailed protocols to support researchers in designing and interpreting studies aimed at confirming the in vivo efficacy and mechanism of action of IRE1α inhibitors.
Introduction to this compound and IRE1α Signaling
This compound is a novel small molecule inhibitor that targets the kinase domain of IRE1α, a key sensor of endoplasmic reticulum (ER) stress. IRE1α possesses both kinase and endoribonuclease (RNase) activity. Upon ER stress, IRE1α autophosphorylates and activates its RNase domain, which then unconventionally splices the mRNA of the X-box binding protein 1 (XBP1). This splicing event leads to the translation of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation to restore ER homeostasis. Dysregulation of the IRE1α/XBP1 pathway is implicated in various diseases, including cancer and inflammatory conditions, making it an attractive therapeutic target. This compound effectively inhibits both the kinase and RNase activities of IRE1α, with reported IC50 values of 20 nM and 200 nM, respectively.
Comparison of IRE1α Inhibitors
Validating the in vivo target engagement of this compound necessitates a comparison with other well-characterized IRE1α inhibitors. The following tables summarize the available quantitative data for this compound and its alternatives.
| Compound | Target(s) | In Vitro IC50 (Kinase Activity) | In Vitro IC50 (RNase Activity) | In Vivo Models Used |
| This compound | IRE1α | 20 nM | 200 nM | Data not publicly available |
| KIRA6 | IRE1α | 0.6 µM | - | Akita diabetic mice, rat models of retinal degeneration |
| MKC8866 | IRE1α | - | 0.29 µM (in vitro human) | MDA-MB-231 breast cancer xenografts, Glioblastoma (GL261) syngeneic model |
| AMG-18 | IRE1α | - | 2.33 µM | Data not publicly available |
| Sunitinib | IRE1α, VEGFR, PDGFR | - | 17 µM | Data not publicly available for IRE1α-specific target engagement in this context |
| Toyocamycin | IRE1α | - | 80 nM (ATP-dependent cleavage) | Multiple myeloma xenografts |
Note: A direct comparison of in vivo efficacy is challenging due to the use of different models and experimental conditions.
Experimental Protocols for In Vivo Target Engagement
Validating target engagement in vivo involves demonstrating that the inhibitor reaches its target in the intended tissue and exerts the expected pharmacodynamic effect. Key experimental approaches include xenograft tumor models and the analysis of pharmacodynamic biomarkers.
Murine Xenograft Model for Tumor Growth Inhibition
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an IRE1α inhibitor in a subcutaneous xenograft model.
Cell Line Selection:
-
Choose a cancer cell line known to have a constitutively active or inducible IRE1α pathway (e.g., multiple myeloma, breast cancer, glioblastoma cell lines).
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of human tumor cells.
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Implantation: Subcutaneously inject a suspension of 1-10 million cells in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the IRE1α inhibitor (e.g., this compound, KIRA6, MKC8866) and vehicle control according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection). Dosing for KIRA6 has been reported at 5 mg/kg systemically in diabetic mice, and for MKC8866 at 300 mg/kg daily via oral gavage in breast cancer xenografts.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
Tissue Harvesting: At the end of the study, euthanize the mice and harvest tumors and other relevant tissues for pharmacodynamic analysis.
Pharmacodynamic Analysis of XBP1 Splicing
A key biomarker for IRE1α RNase activity is the splicing of XBP1 mRNA. Inhibition of IRE1α should lead to a reduction in the levels of spliced XBP1 (XBP1s).
Procedure:
-
Tissue Homogenization: Homogenize harvested tumor tissue in a suitable lysis buffer to extract total RNA.
-
RNA Isolation and cDNA Synthesis: Isolate total RNA using a standard kit and reverse transcribe it into cDNA.
-
RT-PCR Analysis: Perform reverse transcription PCR (RT-PCR) using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Forward Primer: 5'-CCT TGT GGT TGA GAA CCA GG-3'
-
Reverse Primer: 5'-CTC AGA CTC GCT CAG GTT G-3'
-
-
Gel Electrophoresis: Separate the PCR products on a high-resolution agarose (B213101) or polyacrylamide gel.
-
Unspliced XBP1 (XBP1u) will appear as a larger band.
-
Spliced XBP1 (XBP1s) will appear as a smaller band, differing by 26 base pairs.
-
-
Quantification: Quantify the band intensities using densitometry to determine the ratio of XBP1s to XBP1u. A decrease in this ratio in the treated group compared to the vehicle control indicates target engagement.
Western Blot for Downstream Markers
Inhibition of IRE1α can also be assessed by examining the protein levels of downstream targets of the UPR pathway.
Procedure:
-
Protein Extraction: Extract total protein from homogenized tumor tissue.
-
Western Blotting: Perform standard western blotting procedures using antibodies against key UPR proteins such as:
-
p-IRE1α: To assess the autophosphorylation status of IRE1α.
-
XBP1s: To directly measure the protein product of spliced XBP1 mRNA.
-
CHOP: A pro-apoptotic transcription factor often induced under prolonged ER stress.
-
-
Analysis: Quantify protein band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Pathways and Workflows
To aid in the understanding of the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: The IRE1α signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vivo validation of this compound target engagement.
A Head-to-Head Comparison of IRE1α Allosteric Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of Unfolded Protein Response (UPR) modulation, this guide provides an objective, data-driven comparison of prominent allosteric inhibitors of IRE1α. We delve into their mechanisms of action, comparative efficacy, and the experimental protocols crucial for their evaluation.
Inositol-requiring enzyme 1α (IRE1α) is a critical sensor of endoplasmic reticulum (ER) stress, playing a dual role in cell survival and apoptosis through its kinase and endoribonuclease (RNase) activities. The allosteric modulation of its RNase activity via small molecules that bind to the kinase domain has emerged as a promising therapeutic strategy for a range of diseases, including cancer and metabolic disorders. This guide offers a comparative analysis of key IRE1α allosteric inhibitors to aid in the selection of the most appropriate tool for specific research needs.
The IRE1α Signaling Pathway and Points of Inhibition
Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to its active form (XBP1s), a potent transcription factor that upregulates genes involved in restoring ER homeostasis. However, prolonged IRE1α activation can lead to the degradation of other mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD), contributing to apoptosis. Allosteric inhibitors modulate these outcomes by binding to the ATP-binding pocket of the kinase domain and either stabilizing an inactive conformation, thereby inhibiting the RNase activity (Type II inhibitors or KIRAs), or, paradoxically, promoting a conformation that enhances RNase activity even in the absence of ER stress (Type I inhibitors).
Confirming the Specificity of GSK2850163: A Comparative Guide to Using its Inactive Enantiomer
For researchers, scientists, and drug development professionals, establishing the on-target activity of a chemical probe is paramount. This guide provides a framework for confirming the specificity of the potent IRE1α inhibitor, GSK2850163, through the use of its inactive S-enantiomer as a negative control. While direct head-to-head quantitative data is not widely available in peer-reviewed literature, this document outlines the experimental protocols and expected outcomes to validate the specific inhibitory action of this compound.
This compound is a highly selective inhibitor of the kinase and endoribonuclease (RNase) activities of Inositol-requiring enzyme-1 alpha (IRE1α), a key transducer of the Unfolded Protein Response (UPR).[1] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The chirality of this compound is critical to its biological function, with its activity residing in one enantiomer. The corresponding S-enantiomer is reported by commercial suppliers to be inactive and serves as an ideal negative control to ensure that observed biological effects are a direct result of IRE1α inhibition and not due to off-target effects or the compound's chemical scaffold.[1][2][3][4][5]
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the known inhibitory concentrations for this compound. It is important to note that while the S-enantiomer is supplied as an inactive control, specific IC50 values from direct comparative studies are not readily found in published literature.[1] The expected result is that the S-enantiomer would show no significant inhibition at concentrations where this compound is active.
Table 1: In Vitro Inhibitory Activity against IRE1α
| Compound | Target | IC50 (Kinase Activity) | IC50 (RNase Activity) | Assay System |
| This compound | IRE1α | 20 nM | 200 nM | Recombinant Human IRE1α |
| This compound (S-enantiomer) | IRE1α | Not Available (Expected to be inactive) | Not Available (Expected to be inactive) | Recombinant Human IRE1α |
Note: The term "Inactive" for the S-enantiomer is based on supplier information.[1]
Table 2: Cellular Activity - Inhibition of XBP1 Splicing
| Compound | Target Pathway | Cellular IC50 | Cell Line |
| This compound | IRE1α-mediated XBP1 splicing | Not specified in searches, but effective at micromolar concentrations | Various (e.g., PANC-1) |
| This compound (S-enantiomer) | IRE1α-mediated XBP1 splicing | Not Available (Expected to be inactive) | Various (e.g., PANC-1) |
Signaling Pathway and Experimental Workflow
To confirm the specificity of this compound, a series of experiments should be conducted in parallel with its inactive S-enantiomer. The following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: IRE1α signaling pathway and the inhibitory action of this compound.
Caption: Workflow for comparing this compound and its inactive enantiomer.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. For all experiments, it is crucial to run this compound and its S-enantiomer in parallel under identical conditions.
In Vitro IRE1α Kinase Activity Assay
Objective: To measure the direct inhibition of IRE1α kinase activity.
Materials:
-
Recombinant human IRE1α (cytoplasmic domain)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Kinase substrate (e.g., a peptide substrate for IRE1α)
-
This compound and its S-enantiomer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound and its S-enantiomer in DMSO.
-
In a microplate, add the kinase assay buffer, recombinant IRE1α, and the test compounds.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
In Vitro IRE1α RNase Activity Assay
Objective: To measure the inhibition of IRE1α's endoribonuclease activity.
Materials:
-
Recombinant human IRE1α (cytoplasmic domain)
-
RNase assay buffer (similar to kinase buffer)
-
ATP (for IRE1α activation)
-
Fluorescently labeled RNA substrate mimicking the XBP1 stem-loop structure
-
This compound and its S-enantiomer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the RNase assay buffer, recombinant IRE1α, and the test compounds. Incubate for 30 minutes at room temperature.
-
Activate IRE1α by adding ATP and incubating for 30 minutes at 30°C.
-
Initiate the RNase reaction by adding the fluorescently labeled RNA substrate.
-
Monitor the increase in fluorescence over time in a fluorescence plate reader. Cleavage of the substrate separates the fluorophore from the quencher.
-
Calculate the initial reaction rates and determine the percent inhibition and IC50 values.
Cellular XBP1 Splicing Assay (RT-PCR)
Objective: To assess the inhibition of IRE1α-mediated XBP1 mRNA splicing in a cellular context.
Materials:
-
A suitable cell line (e.g., PANC-1, HeLa)
-
Cell culture medium and supplements
-
ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin)
-
This compound and its S-enantiomer
-
RNA extraction kit
-
Reverse transcription reagents
-
PCR reagents and primers flanking the 26-nucleotide intron of XBP1
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of this compound or its S-enantiomer for 1 hour.
-
Induce ER stress by adding tunicamycin (e.g., 2.5 µg/mL) or thapsigargin (B1683126) and incubate for an additional 4-16 hours.[6]
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Amplify the XBP1 cDNA using PCR.
-
Separate the PCR products on a 3% agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band, and the spliced XBP1 (XBP1s) as a smaller band.
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1 and calculate the percent inhibition.
By employing these methodologies, researchers can rigorously validate the on-target effects of this compound. The lack of activity from the S-enantiomer in these assays provides strong evidence that the observed biological effects of this compound are due to its specific inhibition of the IRE1α pathway.
References
Safety Operating Guide
Proper Disposal of GSK2850163: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of GSK2850163
This compound, a potent inhibitor of inositol-requiring enzyme-1 alpha (IRE1α), is a crucial compound in cancer research.[1][2][3] As with many highly potent active pharmaceutical ingredients, particularly those used in the development of antibody-drug conjugates (ADCs), stringent safety protocols for handling and disposal are imperative to protect laboratory personnel and the environment.[4][5][6] this compound is the cytotoxic component of belantamab mafodotin (Blenrep), an ADC used in cancer therapy.[7][8] Regulatory documents for Blenrep emphasize that any unused product or waste material must be disposed of following local requirements.[8][9]
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.
Waste Categorization and Disposal Procedures
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[1] Under no circumstances should this compound or its contaminated materials be disposed of down the drain.[1]
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Ensure it is in a clearly labeled, sealed, and appropriate waste container. |
| Contaminated Labware | Place all contaminated labware (e.g., pipette tips, tubes, vials, flasks) in a designated hazardous waste container.[1] |
| Contaminated PPE | Dispose of all personal protective equipment (e.g., gloves, lab coats, safety glasses) that has come into contact with this compound as hazardous waste.[1] Contaminated clothing should not be laundered with other items.[1] |
| Spill Cleanup Materials | Absorb spills with an inert material (e.g., vermiculite (B1170534), sand) and place the absorbent material into a sealed container for hazardous waste disposal.[1] |
Experimental Protocol: Spill Decontamination
In the event of a spill, immediate and thorough decontamination is critical. The following protocol outlines the necessary steps:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes a flame-retardant lab coat, chemical-resistant gloves, and eye protection.[1] For larger spills or when aerosols may be generated, a NIOSH-approved respirator is necessary.[1]
-
Contain the Spill: Use an appropriate absorbent material, such as vermiculite or sand, to cover and contain the spill.[1]
-
Collect the Absorbed Material: Carefully collect the contaminated absorbent material and place it into a sealable, labeled hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by a thorough rinse with water. All cleaning materials must also be disposed of as hazardous waste.
-
Dispose of Contaminated Materials: All materials used in the cleanup, including PPE, must be disposed of as hazardous chemical waste.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. gskpro.com [gskpro.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
Personal protective equipment for handling GSK2850163
Essential Safety and Handling Guide for GSK2850163
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent inhibitor of inositol-requiring enzyme-1 alpha (IRE1α). Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risk. While some suppliers classify this compound as non-hazardous, others label it as a highly flammable liquid and vapor that causes serious eye irritation; therefore, a cautious and comprehensive approach to safety is paramount.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound to create a barrier against potential exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended PPE | Specifications and Usage Guidelines |
| Eye Protection | Safety glasses with side shields or goggles. | Must be worn at all times in the laboratory. Goggles are required when there is a risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves for integrity before each use. It is recommended to wear two pairs of gloves. Change gloves frequently and immediately if contaminated.[1] |
| Skin and Body Protection | Laboratory coat. | A flame-retardant, disposable, lint-free lab coat with long sleeves and tight-fitting cuffs that fastens in the back is recommended. Ensure it is fully buttoned.[1] |
| Respiratory Protection | Use in a well-ventilated area. | A fume hood is required for handling larger quantities or when generating aerosols. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1] |
Operational Workflow for Safe Handling
A structured workflow is essential to minimize the risk of exposure and accidents. The following diagram outlines the key steps and decision points for safely handling this compound.
Workflow for the safe handling of this compound.
PPE Selection Logic
The selection of appropriate PPE is contingent on the specific task being performed and the associated risk of exposure. This diagram illustrates the decision-making process for PPE selection.
Decision matrix for PPE selection when handling this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[1] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as hazardous waste. Do not launder contaminated clothing with other lab or personal items.[1] |
First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1] |
By adhering to these comprehensive safety guidelines, researchers can work confidently and safely with this compound, advancing scientific knowledge while prioritizing personal and environmental well-being. A continuous review of safety procedures and a proactive approach to laboratory safety are the cornerstones of responsible research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
